Mono-methyl terephthalate
説明
The exact mass of the compound 4-(Methoxycarbonyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly sol in water; sol in alcohol, ether, benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210838. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIDAMBAPLIATC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027425 | |
| Record name | Methyl hydrogen terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Faintly beige powder; [MSDSonline] | |
| Record name | Hydrogen methyl terephthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5568 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, ETHER, BENZENE | |
| Record name | HYDROGEN METHYL TEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5849 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000184 [mmHg] | |
| Record name | Hydrogen methyl terephthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5568 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
CRYSTALS FROM DIL ALCOHOL | |
CAS No. |
1679-64-7 | |
| Record name | Monomethyl terephthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrogen methyl terephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monomethyl terephthalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenedicarboxylic acid, 1-methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl hydrogen terephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl hydrogen terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOMETHYL TEREPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2T5130M28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROGEN METHYL TEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5849 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
239 °C | |
| Record name | HYDROGEN METHYL TEREPHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5849 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Mono-methyl Terephthalate from p-Xylene Oxidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of mono-methyl terephthalate (B1205515) (MMT) starting from the oxidation of p-xylene (B151628). The document details the multi-step reaction pathway, provides specific experimental protocols, and presents quantitative data to allow for comparative analysis of process parameters. The information is curated for professionals in research and development, including those in the pharmaceutical industry where high-purity intermediates are essential.
Introduction
Mono-methyl terephthalate (MMT) is a valuable chemical intermediate, notably in the production of dimethyl terephthalate (DMT), a monomer for polyesters like polyethylene (B3416737) terephthalate (PET). The synthesis of MMT from p-xylene is a significant process in industrial organic chemistry. The primary route involves a multi-step approach encompassing oxidation and esterification reactions. This guide will focus on the prevalent method, which can be broadly divided into three key stages:
-
Oxidation of p-xylene to p-toluic acid: The initial step involves the selective oxidation of one of the methyl groups of p-xylene.
-
Esterification of p-toluic acid to methyl p-toluate (B1214165): The resulting carboxylic acid is then esterified with methanol (B129727).
-
Oxidation of methyl p-toluate to this compound: The remaining methyl group on the ester is oxidized to a carboxyl group, which is then esterified to yield MMT.
This guide provides detailed methodologies for each of these stages, drawing from established industrial processes and laboratory-scale synthesis descriptions.
Reaction Pathways and Mechanisms
The overall transformation of p-xylene to this compound proceeds through a series of intermediate compounds. The generally accepted reaction pathway is initiated by a free-radical chain reaction, often catalyzed by transition metal salts.
Caption: Reaction pathway from p-xylene to this compound.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of MMT from p-xylene. These protocols are based on established methods and can be adapted for laboratory-scale synthesis.
Stage 1: Oxidation of p-Xylene to p-Toluic Acid
This initial oxidation is a critical step where selectivity for mono-oxidation is paramount to prevent the formation of terephthalic acid.
Materials:
-
p-Xylene
-
Cobalt (II) acetate (B1210297) tetrahydrate (or other polyvalent heavy metal salt catalyst)
-
Solvent (e.g., acetic acid, though some processes are solvent-free)
-
Pressurized reactor equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
Dissolve the cobalt (II) acetate catalyst in p-xylene. The concentration of the catalyst can range from 10⁻⁴ to 10⁻² gram atom of cobalt per mole of p-xylene.[1]
-
Charge the p-xylene and catalyst solution into the pressurized reactor.
-
Pressurize the reactor with air or an oxygen-containing gas. The total pressure is typically maintained between 1 and 15 atmospheres, with an oxygen partial pressure of less than 3 atmospheres.[1]
-
Heat the reaction mixture to a temperature between 90°C and 140°C while stirring vigorously.[1]
-
Monitor the reaction progress by analyzing aliquots for the concentration of p-toluic acid. It is crucial to stop the oxidation at the point of maximum achievable selectivity for p-toluic acid to minimize the formation of by-products.
-
Once the optimal conversion is reached, cool the reactor and vent the excess pressure.
-
The p-toluic acid can be separated from the unreacted p-xylene and other intermediates by crystallization upon cooling, followed by filtration. Unreacted p-xylene can be recovered and recycled.
Stage 2: Esterification of p-Toluic Acid to Methyl p-Toluate
The esterification of p-toluic acid is typically carried out using an excess of methanol in the presence of an acid catalyst, or at elevated temperatures and pressures.
Materials:
-
p-Toluic acid (from Stage 1)
-
Methanol
-
Pressurized reactor or reflux apparatus
-
(Optional) Acid catalyst (e.g., sulfuric acid)
Procedure:
-
Charge the p-toluic acid and methanol into a suitable reactor. An excess of methanol is used to drive the equilibrium towards the ester product.
-
For a catalyzed reaction at atmospheric pressure, add a catalytic amount of a strong acid like sulfuric acid and heat the mixture to reflux for several hours.
-
For a non-catalyzed reaction, the esterification can be carried out at elevated temperatures (e.g., 250-280°C) and pressures (e.g., 20-25 bar).[2]
-
The reaction can be performed continuously by feeding p-toluic acid dissolved in liquid methanol into an autoclave, followed by treatment with gaseous methanol in a counter-current fashion in a pressure column to complete the conversion.
-
After the reaction is complete, the excess methanol and water formed during the reaction are removed by distillation.
-
The crude methyl p-toluate is then purified by distillation.
Stage 3: Oxidation of Methyl p-Toluate to this compound
The second oxidation step targets the remaining methyl group of methyl p-toluate.
Materials:
-
Methyl p-toluate (from Stage 2)
-
Cobalt (II) acetate tetrahydrate (or other polyvalent heavy metal salt catalyst)
-
Pressurized reactor equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
Dissolve the cobalt catalyst in the methyl p-toluate.
-
Charge the solution to the pressurized reactor.
-
Pressurize the reactor with air or an oxygen-containing gas to a pressure between 1 and 6 atmospheres.[1]
-
Heat the reaction mixture to a temperature between 130°C and 200°C with vigorous stirring.[1]
-
Similar to the first oxidation, monitor the reaction to stop at the point of maximum selectivity for MMT. Over-oxidation can lead to the formation of terephthalic acid and other by-products.
-
Upon completion, cool the reactor and vent the pressure. The MMT will crystallize out of the solution upon cooling.
Purification of this compound
High purity of MMT is crucial for its subsequent use. Purification is typically achieved through washing and recrystallization.
Materials:
-
Crude MMT (from Stage 3)
-
A solvent in which MMT is poorly soluble at low temperatures (for washing, e.g., a hydrocarbon)
-
A solvent with a strong temperature-dependent solubility for MMT (for recrystallization, e.g., methanol or acetic acid)
Procedure:
-
Wash the crude MMT crystals with a suitable solvent to remove impurities that are soluble in it.
-
Separate the washed crystals by filtration.
-
Dissolve the washed MMT in a hot recrystallization solvent.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to induce crystallization of pure MMT.
-
Collect the purified MMT crystals by filtration and dry them.
Process Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of MMT from p-xylene.
Caption: Experimental workflow for MMT synthesis.
Quantitative Data
The following tables summarize quantitative data extracted from various sources regarding the synthesis of MMT and related p-xylene oxidation products. It is important to note that yields and selectivities are highly dependent on the specific reaction conditions and catalyst systems employed.
Table 1: Reaction Conditions for MMT Synthesis Stages
| Stage | Reactants | Catalyst | Temperature (°C) | Pressure (atm) | Reference |
| 1. p-Xylene Oxidation | p-Xylene, O₂ | Polyvalent heavy metal salt (e.g., Co salt) | 90 - 140 | 1 - 15 | [1] |
| 2. Esterification | p-Toluic acid, Methanol | None (thermal) or Acid catalyst | 250 - 280 (thermal) | 20 - 25 (thermal) | [2] |
| 3. Methyl p-Toluate Oxidation | Methyl p-toluate, O₂ | Polyvalent heavy metal salt (e.g., Co salt) | 130 - 200 | 1 - 6 | [1] |
Table 2: Example Reaction Outcome for Methyl p-Toluate Oxidation
| Component | Moles |
| Methyl p-toluate | 9.44 |
| Terephthalaldehyde acid methyl ester | 0.25 |
| This compound (MMT) | 3.03 |
| Dimethyl terephthalate | 0.04 |
| Terephthalic acid | 0.04 |
| Other by-products | 0.19 |
| Data from an experiment stopped at 27% conversion of methyl p-toluate. |
Table 3: Purity of MMT after Purification
| Parameter | Value |
| Acid Number | 310.2 |
| Ester Number | 310.2 |
| Melting Point (°C) | 220.6 |
| Purity (%) | 99.3 |
Relevance for Drug Development Professionals
While MMT is primarily an industrial chemical for polymer synthesis, the methodologies and principles described herein are highly relevant to drug development professionals for several reasons:
-
Intermediate Purity: The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step processes where the purity of each intermediate is critical. The purification techniques detailed for MMT, such as crystallization and washing, are fundamental in pharmaceutical chemistry to ensure the final API meets stringent regulatory standards.
-
Process Control: The emphasis on stopping the oxidation reactions at the point of maximum selectivity highlights the importance of precise process control to minimize impurity formation. This is a core principle in pharmaceutical manufacturing to ensure product quality and consistency.
-
Catalysis in Organic Synthesis: The use of transition metal catalysts is widespread in the synthesis of complex organic molecules, including pharmaceuticals. Understanding the application of these catalysts in processes like p-xylene oxidation provides valuable insights into catalyst selection and optimization for other synthetic transformations.
-
Structural Analogs: The terephthalate scaffold and its derivatives can be found in various biologically active molecules. A thorough understanding of their synthesis provides a foundation for the design and synthesis of novel drug candidates.
Conclusion
The synthesis of this compound from p-xylene is a well-established, multi-step process that requires careful control of reaction conditions to achieve high selectivity and yield. This guide has provided a detailed overview of the key reaction stages, experimental protocols, and relevant quantitative data. The underlying principles of selective oxidation, esterification, and purification are broadly applicable in the field of organic synthesis, including the development of pharmaceutical intermediates where purity and process control are of utmost importance. The provided workflows and data serve as a valuable resource for researchers and scientists working in this and related fields.
References
Spectroscopic characterization of Mono-methyl terephthalate (¹H NMR, ¹³C NMR, FT-IR)
Introduction: Mono-methyl terephthalate (B1205515) (MMT) is a dicarboxylic acid monoester that serves as a crucial intermediate in the synthesis of various polyesters, including polyethylene (B3416737) terephthalate (PET). Its chemical structure, containing both a carboxylic acid and a methyl ester functional group attached to a central benzene (B151609) ring, gives rise to a unique spectroscopic fingerprint. This technical guide provides an in-depth overview of the spectroscopic characterization of mono-methyl terephthalate using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the analytical techniques used to identify and characterize this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the methyl ester protons.
Data Presentation: ¹H NMR of this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~ 8.1 | Doublet (d) | 2H | Aromatic Protons (ortho to COOH) |
| 2 | ~ 7.9 | Doublet (d) | 2H | Aromatic Protons (ortho to COOCH₃) |
| 3 | ~ 3.9 | Singlet (s) | 3H | Methyl Protons (-OCH₃) |
| 4 | ~ 12.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid Proton (-COOH) |
Note: The exact chemical shifts can vary depending on the solvent and concentration used.
Experimental Protocol: ¹H NMR Spectroscopy
A detailed protocol for acquiring a ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[2] this compound is soluble in alcohol, ether, and benzene.
-
To ensure a homogenous magnetic field and prevent spectral artifacts, filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[1]
-
Transfer the filtered solution into a clean 5 mm NMR tube.[2]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining high-resolution spectra.
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all proton signals (typically 0-14 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are usually sufficient.
-
Employ a relaxation delay of 1-2 seconds between scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive phase.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required compared to ¹H NMR.
Data Presentation: ¹³C NMR of this compound
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~ 167 | Carboxylic Acid Carbon (-COOH) |
| 2 | ~ 166 | Ester Carbonyl Carbon (-COOCH₃) |
| 3 | ~ 134 | Aromatic Carbon (quaternary, attached to -COOH) |
| 4 | ~ 132 | Aromatic Carbon (quaternary, attached to -COOCH₃) |
| 5 | ~ 130 | Aromatic CH (ortho to -COOH) |
| 6 | ~ 129 | Aromatic CH (ortho to -COOCH₃) |
| 7 | ~ 52 | Methyl Carbon (-OCH₃) |
Note: The exact chemical shifts can vary depending on the solvent and concentration used. The assignments are based on typical chemical shift ranges for these functional groups.[3][4]
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR with some key differences:
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, if possible, by dissolving 20-100 mg of this compound in 0.6-0.7 mL of a deuterated solvent.
-
Filter the solution into a clean 5 mm NMR tube to remove any solid impurities.[2]
-
-
Instrument Setup:
-
Lock and shim the spectrometer as described for ¹H NMR.
-
Tune the probe for the ¹³C frequency.
-
-
Data Acquisition:
-
Set a wider spectral width, typically 0-220 ppm, to cover the full range of carbon chemical shifts.[3]
-
A standard proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.
-
A significantly larger number of scans (e.g., 128, 256, or more) is required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is commonly used.
-
-
Data Processing:
-
Apply Fourier transformation, phasing, referencing (using the solvent signal), and baseline correction as with ¹H NMR.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the bonds.
Data Presentation: FT-IR of this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~ 3000 | Medium | C-H stretch (Aromatic) |
| ~ 2950 | Medium | C-H stretch (Methyl) |
| ~ 1725 | Strong | C=O stretch (Ester) |
| ~ 1690 | Strong | C=O stretch (Carboxylic Acid) |
| ~ 1600, 1450 | Medium | C=C stretch (Aromatic Ring) |
| ~ 1300 - 1250 | Strong | C-O stretch (Ester and Carboxylic Acid) |
| ~ 1100 | Strong | C-O stretch |
| ~ 870 | Medium | C-H bend (Aromatic, para-disubstituted) |
Note: The peak positions and intensities are representative and can be influenced by the sample preparation method.[5]
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
For solid samples like this compound, the potassium bromide (KBr) pellet method is a common technique.[6][7]
-
Material Preparation:
-
Gently grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.[7]
-
Separately, ensure that the spectroscopy-grade KBr is thoroughly dry by heating it in an oven at approximately 110°C for a few hours and allowing it to cool in a desiccator. Moisture is a significant interferent in IR spectroscopy.[6]
-
-
Sample and KBr Mixing:
-
Pellet Formation:
-
Transfer the powder mixture into a pellet die.
-
Place the die into a hydraulic press.
-
Apply pressure (typically 8-10 metric tons) for a few minutes to form a thin, transparent or translucent pellet.[8]
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
References
- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 2. sites.bu.edu [sites.bu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]
- 7. shimadzu.com [shimadzu.com]
- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
Mass Spectrometry Analysis of Mono-methyl Terephthalate Fragmentation Patterns: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of Mono-methyl terephthalate (B1205515) (MMT). Mono-methyl terephthalate is a significant compound in industrial chemistry, primarily known as a monomer in the production of polyesters like polyethylene (B3416737) terephthalate (PET) and as a metabolite of dimethyl terephthalate. Understanding its fragmentation behavior under mass spectrometric analysis is crucial for its identification and quantification in various matrices, including environmental samples and biological systems. This guide offers detailed experimental protocols, quantitative fragmentation data, and visual representations of fragmentation pathways and analytical workflows to support researchers in their analytical endeavors.
Core Concepts in the Mass Spectrometry of this compound
This compound (MMT), with a molecular weight of 180.16 g/mol , undergoes characteristic fragmentation upon ionization in a mass spectrometer, typically through electron ionization (EI). The resulting mass spectrum is a fingerprint that allows for its unambiguous identification. The fragmentation process primarily involves the cleavage of ester bonds and rearrangements, leading to the formation of stable ions.
The molecular ion of MMT (C₉H₈O₄) is often observed, and its fragmentation pattern is dominated by specific losses of functional groups. The stability of the benzene (B151609) ring influences the fragmentation, often resulting in resonance-stabilized fragment ions.
Quantitative Fragmentation Data
The electron ionization mass spectrum of this compound is characterized by several key fragments. The relative abundance of these ions can vary depending on the specific instrumentation and experimental conditions. However, a general pattern is consistently observed. The most prominent peaks are summarized in the table below.
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance |
| 180 | [C₉H₈O₄]⁺• (Molecular Ion) | Moderate |
| 149 | [C₈H₅O₃]⁺ | Base Peak |
| 121 | [C₇H₅O₂]⁺ | Low |
| 105 | [C₇H₅O]⁺ | Low |
| 91 | [C₇H₇]⁺ | Low |
| 65 | [C₅H₅]⁺ | High |
| 50 | [C₄H₂]⁺ | High |
Table 1: Key fragment ions of this compound observed in electron ionization mass spectrometry. The base peak is indicated in bold.
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the loss of an electron to form the molecular ion. The subsequent fragmentation cascade is driven by the stability of the resulting ions. A key fragmentation step for phthalate (B1215562) esters is the formation of the ion at m/z 149, which is often the base peak.[1] The proposed pathway involves the loss of the methoxy (B1213986) radical followed by cyclization.
Experimental Protocols
The following protocols provide a general framework for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). These should be adapted and optimized for specific instrumentation and analytical requirements.
Sample Preparation
-
Standard Preparation: Accurately weigh approximately 10 mg of pure this compound standard. Dissolve it in a suitable solvent such as methanol (B129727) or dichloromethane (B109758) to a final concentration of 1 mg/mL. Perform serial dilutions to prepare calibration standards.
-
Matrix Samples (e.g., Water, Soil, Biological Fluids): The extraction method will depend on the matrix.
-
Liquid-Liquid Extraction (LLE): For aqueous samples, adjust the pH to acidic (e.g., pH 2-3) and extract with a non-polar solvent like dichloromethane or ethyl acetate.
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., C18) to concentrate the analyte from the sample. Elute with an appropriate solvent.
-
-
Derivatization (Optional): For improved chromatographic performance and volatility, the carboxylic acid group can be derivatized (e.g., silylation with BSTFA or methylation with diazomethane). However, direct analysis is also feasible.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Hold at 250°C for 5 minutes.
-
-
Injector:
-
Mode: Splitless.
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
Logical Relationships in Data Interpretation
The identification of this compound in a sample relies on a combination of chromatographic and mass spectrometric data. The logical flow for confirming the presence of MMT is outlined below.
References
Solubility Profile of Mono-methyl Terephthalate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of mono-methyl terephthalate (B1205515) (MMT) in various organic solvents. An understanding of MMT's solubility is critical for its application in synthesis, purification, formulation, and various industrial processes. This document collates available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow for this procedure.
Core Topic: Solubility of Mono-methyl Terephthalate
This compound (MMT), the monoester of terephthalic acid, is a key intermediate in the production of polyesters and other polymers. Its molecular structure, containing both a polar carboxylic acid group and a less polar methyl ester and aromatic ring, results in a varied solubility profile that is crucial for its handling and use in chemical processes.
Data Presentation: Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for this compound in select organic solvents. It is important to note that comprehensive solubility data for MMT across a wide range of organic solvents is limited in publicly available literature.
Table 1: Solubility of this compound in Methanol (B129727)
| Temperature (K) | Temperature (°C) | Solubility (mole fraction x 10³) |
| 280.31 | 7.16 | 1.34 |
| 288.01 | 14.86 | 1.83 |
| 298.36 | 25.21 | 2.87 |
| 308.15 | 35.00 | 4.31 |
| 318.25 | 45.10 | 6.42 |
Data sourced from a study on the solubility of MMT in methanol-water mixtures, where the solute-free mass fraction of methanol is 1.0.[1]
Table 2: Solubility of this compound in Methanol and Chloroform at Low Temperatures [2]
| Temperature (°C) | Solubility in Methanol (g / 100 g) | Solubility in Chloroform (g / 100 g) |
| 0 | 0.8 | 0.2 |
| 10 | 1.3 | 0.4 |
| 20 | 2.1 | 0.7 |
Table 3: Solubility of this compound in a Mixed Solvent System
| Solvent | Solubility |
| Chloroform/Methanol (1:1) | 50 mg/mL |
Qualitative Solubility Information
-
Alcohol (general)
-
Ether
-
Benzene
It is slightly soluble in water.[4]
Experimental Protocols: Solubility Determination
To obtain precise and comprehensive solubility data for this compound in various organic solvents, a standardized experimental protocol is necessary. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Conical flasks with stoppers
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Pipettes
-
Evaporating dishes or vials
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure that solid-liquid equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, cease agitation and allow the solution to stand for a period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to prevent premature crystallization.
-
Filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Weighing:
-
Record the exact weight of the filtered saturated solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the MMT. Alternatively, use a vacuum desiccator at room temperature.
-
Continue the drying process until a constant weight of the solid residue is achieved.
-
Cool the dish in a desiccator to room temperature before weighing.
-
Weigh the dish containing the dry MMT residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final constant weight.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved MMT from the total mass of the saturated solution sample.
-
Express the solubility in the desired units, such as grams of solute per 100 g of solvent ( g/100g ) or mole fraction.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of MMT.
Caption: Factors influencing the solubility of this compound.
References
An In-depth Technical Guide to the Thermal Degradation Behavior of Mono-methyl Terephthalate using Thermogravimetric Analysis (TGA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal degradation behavior of Mono-methyl terephthalate (B1205515) (MMT). While specific thermogravimetric analysis (TGA) data for MMT is not extensively available in publicly accessible literature, this document extrapolates its expected thermal properties based on its chemical structure and the known behavior of structurally related compounds, such as terephthalic acid (TPA) and various terephthalate polyesters. This guide also includes a detailed experimental protocol for conducting TGA on MMT and a proposed thermal degradation pathway.
Mono-methyl terephthalate, also known as methyl hydrogen terephthalate, is a key intermediate in the synthesis of polyesters like polyethylene (B3416737) terephthalate (PET) and in the formulation of plasticizers and coatings.[1][2] Its thermal stability is a critical parameter for its application in various manufacturing processes.[1][3]
Principles of Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a technique that measures the change in a sample's mass as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[4] The resulting data is typically plotted as mass change versus temperature, providing valuable insights into the material's thermal stability, composition, and decomposition kinetics.[5]
Experimental Protocol for TGA of this compound
The following is a generalized experimental protocol for analyzing the thermal degradation of MMT using a thermogravimetric analyzer.
1. Sample Preparation:
-
Ensure the this compound sample is a homogenous, white crystalline powder.[3][6]
-
Accurately weigh approximately 5-10 mg of the sample into an inert crucible, such as alumina (B75360).[4] For materials expected to have a significant weight loss, a smaller sample size is recommended.[4]
2. Instrument Setup:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Crucible: Alumina (Al2O3) or platinum crucible.[4]
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere and sweep away volatile decomposition products.[7]
-
Heating Rate: A linear heating rate of 10 °C/min is standard for kinetic studies.[7][8]
-
Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition, typically in the range of 600-800 °C.[7]
-
Data Collection: Record the sample mass as a function of temperature and time.
3. Post-Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of decomposition.
The logical workflow for this experimental protocol can be visualized as follows:
References
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Mono-methyl Terephthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the crystal structure of mono-methyl terephthalate (B1205515) (MMT). To date, a single crystalline form has been characterized in the peer-reviewed literature. This document details the crystallographic parameters of this known form, outlines the experimental procedures for its characterization, and discusses the apparent lack of reported polymorphism.
Introduction to Mono-methyl Terephthalate
This compound (MMT), with the chemical formula C₉H₈O₄, is a dicarboxylic acid monoester. It serves as a crucial intermediate in the industrial synthesis of dimethyl terephthalate (DMT) and polyethylene (B3416737) terephthalate (PET), materials widely used in the production of fibers, films, and plastics. The solid-state properties of MMT, dictated by its crystal structure, are of significant interest for process optimization, purification, and quality control in these large-scale manufacturing processes.
Crystal Structure of this compound (Form I)
The crystal structure of this compound, systematically named 4-(methoxycarbonyl)benzoic acid, has been determined by single-crystal X-ray diffraction.[1] The crystallographic data reveals a monoclinic crystal system. To date, this is the only reported crystal structure for this compound in the Cambridge Structural Database.
Table 1: Crystallographic Data for this compound (Form I) [1]
| Parameter | Value |
| Chemical Formula | C₉H₈O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.8541(19) |
| b (Å) | 5.880(2) |
| c (Å) | 29.1938(11) |
| α (°) | 90 |
| β (°) | 91.430(5) |
| γ (°) | 90 |
| Volume (ų) | 833.0(5) |
| Z | 4 |
| Temperature (K) | 296(2) |
| R-factor (gt) | 0.0477 |
| wR-factor (ref) | 0.1259 |
Polymorphism of this compound
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability.
Despite the importance of understanding polymorphism in chemical manufacturing and pharmaceuticals, a thorough review of the scientific literature reveals a lack of reported polymorphic forms for this compound . The crystal structure detailed above is the only form that has been publicly characterized. This suggests that either MMT is monomorphic under common crystallization conditions, or that a comprehensive polymorph screen has not been published.
Experimental Protocols
Single-Crystal X-ray Diffraction (SC-XRD) for Crystal Structure Determination
The following provides a detailed, generalized methodology for the determination of a crystal structure, as was likely employed for MMT.
Objective: To determine the precise arrangement of atoms within a single crystal of this compound.
Methodology:
-
Crystal Growth:
-
Dissolve purified MMT in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) at an elevated temperature to create a saturated or near-saturated solution.
-
Slowly cool the solution to allow for the formation of well-ordered single crystals. Alternatively, solvent evaporation at a constant temperature can be employed.
-
Carefully select a single crystal of suitable size and quality under a microscope.
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the goniometer on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.
-
Perform a series of diffraction experiments, rotating the crystal through a range of angles, to collect a complete dataset of diffraction intensities.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to correct for experimental factors and obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
-
Locate and refine the positions of hydrogen atoms.
-
The final refined structure provides the unit cell dimensions, space group, and atomic coordinates presented in Table 1.
-
General Protocol for Polymorph Screening
While no polymorphs of MMT are currently known, the following general protocol can be employed to investigate their potential existence.
Objective: To systematically search for different crystalline forms of this compound.
Methodology:
-
Crystallization from a Variety of Solvents:
-
Dissolve MMT in a diverse range of solvents with varying polarities, hydrogen bonding capabilities, and functional groups (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane).
-
Induce crystallization through various methods:
-
Slow evaporation at different temperatures.
-
Controlled cooling at different rates.
-
Antisolvent addition.
-
-
Collect the resulting solid material for analysis.
-
-
Thermal Methods:
-
Melt MMT and then cool the melt at different rates to screen for melt-crystallized polymorphs.
-
Sublimation under vacuum at various temperatures and pressures can also yield different crystalline forms.
-
-
Characterization of Solid Forms:
-
Analyze each solid sample obtained using the following techniques:
-
Powder X-ray Diffraction (PXRD): To identify different crystal lattices.
-
Differential Scanning Calorimetry (DSC): To detect different melting points, and solid-solid phase transitions.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and detect the presence of solvates.
-
Infrared (IR) and Raman Spectroscopy: To probe differences in molecular vibrations and intermolecular interactions.
-
Solid-State Nuclear Magnetic Resonance (ssNMR): To identify differences in the local chemical environments of atoms in the crystal lattice.
-
-
Conclusion
The crystal structure of this compound has been determined to be monoclinic, belonging to the P2₁/c space group. Currently, there is no scientific literature reporting the existence of polymorphs for this compound. The data and experimental protocols provided in this guide offer a comprehensive resource for researchers working with MMT. Further investigation using systematic polymorph screening techniques would be valuable to definitively determine whether MMT is truly monomorphic or if other crystalline forms can be isolated under specific experimental conditions. Such studies would be of significant academic and industrial interest, potentially leading to improved control over the solid-state properties of this important chemical intermediate.
References
Physical properties of Mono-methyl terephthalate: melting point, boiling point, density
An in-depth guide to the physical characteristics of mono-methyl terephthalate (B1205515) (MMT), a pivotal intermediate in the synthesis of various polyesters, is presented below. This document furnishes researchers, scientists, and professionals in drug development with meticulously collated data on its melting point, boiling point, and density, alongside the methodologies employed for their determination.
Physical Properties of Mono-methyl Terephthalate
This compound is a white crystalline powder at room temperature.[1] A comprehensive summary of its key physical properties is provided in the table below.
| Physical Property | Value | Source(s) |
| Melting Point | 219 - 225 °C | [1] |
| 220 - 223 °C | [2][3][4][5][6] | |
| 219 - 224 °C | [7] | |
| 239 °C | [8] | |
| 220 - 221 °C | [9] | |
| Boiling Point | 331.6 °C at 760 mmHg | [10] |
| 232.96 °C (rough estimate) | [2][3][6] | |
| Density | 1.1987 g/cm³ (rough estimate) | [2][3][5][6] |
Experimental Protocols
The determination of the physical properties of this compound adheres to established scientific protocols.
Melting Point Determination
The melting point of MMT is a critical indicator of its purity and is typically determined using Differential Scanning Calorimetry (DSC).[11] This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. A sharp endothermic peak in the DSC thermogram indicates the melting point of the crystalline solid.
Synthesis and Purification
The synthesis of this compound is a precursor to the determination of its physical properties. A common laboratory-scale synthesis involves the hydrolysis of dimethyl terephthalate.[5][10]
Synthesis Workflow:
References
- 1. chemimpex.com [chemimpex.com]
- 2. monomethyl terephthalate [chembk.com]
- 3. This compound | 1679-64-7 [chemicalbook.com]
- 4. 对苯二甲酸单甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. Monomethyl terephthalate | C9H8O4 | CID 15513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US3923867A - Method for producing monomethyl terephthalate - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Buy this compound [smolecule.com]
Mono-methyl Terephthalate as an Impurity in Purified Terephthalic Acid (PTA): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purified terephthalic acid (PTA) is a critical raw material in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) and other polyesters. The purity of PTA is paramount, as even trace amounts of impurities can significantly impact the polymerization process and the final properties of the polymer. Mono-methyl terephthalate (MMT) is a common process-related impurity that can act as a chain terminator during polymerization, leading to reduced molecular weight and compromised physical properties of the resulting polyester (B1180765). This technical guide provides a comprehensive overview of MMT as an impurity in PTA, covering its formation, analytical detection and quantification methods, and strategies for its removal and control. Detailed experimental protocols and visual representations of key processes are included to assist researchers and professionals in understanding and managing this critical impurity.
Introduction: The Significance of PTA Purity
Purified terephthalic acid (PTA) is a cornerstone of the modern polymer industry, serving as the primary feedstock for the synthesis of PET, a versatile polymer used in everything from beverage bottles and food packaging to textile fibers and engineering plastics. The performance characteristics of PET, such as its mechanical strength, thermal stability, and clarity, are intrinsically linked to the purity of the PTA monomer.
Impurities in PTA can be broadly categorized as colored impurities, which affect the aesthetics of the final product, and process-related impurities, which can interfere with the polymerization reaction. This compound (MMT) falls into the latter category. As a monofunctional molecule, MMT can cap the growing polymer chains during the polycondensation reaction, thereby limiting the achievable molecular weight and intrinsic viscosity of the PET.[1] This can lead to a final product with inferior mechanical properties, making it unsuitable for demanding applications. Therefore, stringent control over the MMT content in PTA is essential for producing high-quality polyester.
Formation of this compound (MMT)
MMT is primarily formed as an intermediate or a byproduct during the production of PTA. The most common commercial route to PTA is the oxidation of p-xylene (B151628). In some historical processes, particularly those involving the production of dimethyl terephthalate (DMT) as an intermediate, MMT is a direct precursor.
In the Dynamit-Nobel process, for instance, p-xylene is first oxidized to p-toluic acid. To facilitate further oxidation, the p-toluic acid is esterified with methanol (B129727) to form methyl p-toluate (B1214165). Subsequent oxidation of methyl p-toluate yields this compound, which can then be hydrolyzed to terephthalic acid.[2] Incomplete hydrolysis or side reactions during these steps can lead to the presence of residual MMT in the final PTA product.
Even in modern direct oxidation processes, the use of methanol in upstream or associated processes can introduce the potential for MMT formation if conditions for esterification are met.
Analytical Methods for the Detection and Quantification of MMT
Accurate and precise analytical methods are essential for monitoring and controlling the level of MMT in PTA. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of MMT in PTA. The method relies on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.
Data Presentation: Typical HPLC Parameters for MMT Analysis
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | Gradient elution is typically used for optimal separation. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Experimental Protocol: RP-HPLC for MMT Quantification
-
Standard Preparation:
-
Prepare a stock solution of MMT reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform serial dilutions to create a series of calibration standards of known concentrations.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the PTA sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of methanol and a weak base to ensure complete dissolution of the acidic PTA.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters outlined in the table above.
-
Inject the prepared standards and sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the MMT standard against its concentration.
-
Determine the concentration of MMT in the sample by interpolating its peak area on the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another highly sensitive and specific method for the analysis of MMT in PTA. This technique involves the derivatization of the acidic protons of MMT and PTA to make them more volatile, followed by separation on a GC column and detection by a mass spectrometer.
Data Presentation: Typical GC-MS Parameters for MMT Analysis
| Parameter | Typical Value |
| Derivatizing Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp: 80°C, hold for 2 min; Ramp to 280°C at 10°C/min; Hold for 5 min |
| Injector Temp | 250 °C |
| MS Transfer Line Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Experimental Protocol: GC-MS for MMT Quantification
-
Derivatization:
-
Accurately weigh a known amount of the PTA sample into a reaction vial.
-
Add a precise volume of the derivatizing agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine).
-
Heat the mixture at a specific temperature (e.g., 70°C) for a defined period to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Set up the GC-MS system with the parameters specified in the table above.
-
Inject an aliquot of the derivatized sample into the GC.
-
Acquire the data in either full scan or SIM mode. In SIM mode, monitor characteristic ions of the derivatized MMT for enhanced sensitivity and selectivity.
-
-
Quantification:
-
Use an internal standard method for accurate quantification. Add a known amount of a suitable internal standard to the sample before derivatization.
-
Prepare calibration standards containing known concentrations of MMT and the internal standard and derivatize them in the same manner as the sample.
-
Construct a calibration curve by plotting the ratio of the MMT peak area to the internal standard peak area against the MMT concentration.
-
Calculate the concentration of MMT in the sample based on its peak area ratio to the internal standard.
-
Purification Strategies for the Removal of MMT
Several methods can be employed to reduce the concentration of MMT in PTA to acceptable levels for polymerization. The choice of method depends on the initial concentration of the impurity, the desired final purity, and economic considerations.
Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds. The principle behind this technique is the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.
Experimental Protocol: Recrystallization of PTA to Remove MMT
-
Solvent Selection:
-
Choose a solvent in which PTA has high solubility at elevated temperatures and low solubility at room temperature, while MMT has a different solubility profile. Acetic acid and water are commonly used solvents in industrial processes.
-
-
Dissolution:
-
Suspend the crude PTA containing MMT in the chosen solvent.
-
Heat the mixture with stirring to a temperature sufficient to dissolve the PTA completely.
-
-
Cooling and Crystallization:
-
Slowly cool the saturated solution to allow for the formation of pure PTA crystals. The impurities, including MMT, will preferentially remain in the mother liquor.
-
The cooling rate can be controlled to influence the crystal size and purity.
-
-
Filtration and Washing:
-
Separate the purified PTA crystals from the mother liquor by filtration.
-
Wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified PTA crystals under vacuum to remove any residual solvent.
-
Alkaline Washing
Alkaline washing is a chemical purification method that exploits the acidic nature of the carboxylic acid group in MMT. By treating the impure PTA with a basic solution, MMT can be converted into its more water-soluble salt, allowing for its separation from the less soluble PTA.
Experimental Protocol: Alkaline Washing of PTA
-
Slurry Formation:
-
Create a slurry of the crude PTA in water.
-
-
Alkaline Treatment:
-
Add a stoichiometric amount of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to the slurry with stirring. The pH should be carefully controlled to selectively neutralize the MMT without significantly dissolving the PTA.
-
-
Separation:
-
The resulting salt of MMT will dissolve in the aqueous phase.
-
Separate the solid PTA from the aqueous solution containing the dissolved MMT salt by filtration.
-
-
Washing and Neutralization:
-
Wash the purified PTA cake with water to remove any remaining dissolved impurities.
-
If necessary, neutralize any residual base on the PTA with a dilute acid wash, followed by a final water wash.
-
-
Drying:
-
Dry the purified PTA to the required moisture content.
-
Impact of MMT on Polyester Production
The presence of MMT in PTA can have a detrimental effect on the production of PET. During the esterification and polycondensation stages, the single carboxylic acid group of MMT reacts with the growing polyester chain, effectively terminating its growth.
Data Presentation: Hypothetical Impact of MMT on PET Intrinsic Viscosity
| MMT Concentration in PTA (ppm) | Expected Intrinsic Viscosity (dL/g) |
| < 10 | > 0.80 |
| 50 | 0.75 - 0.78 |
| 100 | 0.70 - 0.74 |
| 200 | < 0.70 |
Note: This table presents a hypothetical trend. The actual impact can vary depending on polymerization conditions.
This chain termination effect leads to a lower average molecular weight of the PET, which is directly reflected in a lower intrinsic viscosity (IV). A lower IV results in reduced mechanical properties, such as tensile strength and toughness, making the polymer unsuitable for applications that require high strength and durability.
Conclusion
This compound is a critical impurity in the production of purified terephthalic acid that requires careful monitoring and control. Its presence can significantly compromise the quality of downstream polyester products. A thorough understanding of its formation pathways, coupled with the implementation of robust analytical methods for its quantification and effective purification strategies for its removal, is essential for ensuring the production of high-quality PTA and, consequently, high-performance polyesters. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working to manage this important aspect of polyester production.
References
The Unseen Pathway: A Technical Guide to the Natural Occurrence of Mono-methyl Terephthalate in Microbial Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The microbial metabolism of synthetic polyesters, particularly polyethylene (B3416737) terephthalate (B1205515) (PET), has garnered significant scientific interest as a potential green solution to plastic pollution. While the enzymatic degradation of PET to its primary monomers, terephthalic acid (TPA) and ethylene (B1197577) glycol (EG), is well-documented, the metabolic fate of related terephthalate esters remains a less explored frontier. This technical guide delves into the natural occurrence of mono-methyl terephthalate (MMT) in microbial metabolism. Although not a primary intermediate in the mainstream PET degradation pathway, MMT emerges as a key metabolite in the biodegradation of dimethyl terephthalate (DMT), a compound historically used in PET production. Understanding the microbial processes that form and further degrade MMT is crucial for developing comprehensive bioremediation strategies and for potential applications in biocatalysis and drug development, where esterase activity is of paramount importance. This document provides a detailed overview of the microorganisms involved, the metabolic pathways, quantitative data, and the experimental protocols necessary for studying this phenomenon.
Microbial Sources of this compound
The natural occurrence of MMT in microbial metabolism is primarily linked to the degradation of dimethyl terephthalate (DMT). Several microorganisms have been identified that can hydrolyze the two ester bonds of DMT in a stepwise manner, leading to the transient formation of MMT.
Bacterial Degradation of DMT
A notable example of a bacterium capable of transforming DMT is Pasteurella multocida Sa . This strain, isolated from mangrove sediment, has been shown to biodegrade DMT sequentially, first to MMT and then to terephthalic acid (TA)[1][2]. The process involves the enzymatic hydrolysis of the ester linkages. Interestingly, in the presence of ethanol, P. multocida Sa can also catalyze a trans-esterification reaction, forming mono-ethyl terephthalate (MET) from MMT, indicating an alternative biochemical pathway[1].
Fungal Degradation of DMT
Fungi have also been demonstrated to metabolize DMT, with MMT as an intermediate. The fungus Sclerotium rolfsii can catalyze the hydrolytic conversion of DMT to terephthalate through the formation of MMT[3][4]. However, in this organism, the further metabolism of terephthalate was not observed, suggesting the accumulation of the final acid. Another marine fungus, Aspergillus versicolor IR-M4 , also performs a sequential cleavage of the ester bonds of DMT to TA via MMT[5].
Metabolic Pathways
The metabolic transformation of DMT to TPA via MMT is a two-step hydrolysis reaction catalyzed by esterase enzymes. The subsequent degradation of TPA is a well-characterized aerobic process in many bacteria, such as Pseudomonas species, which funnels TPA into the central carbon metabolism.
DMT Hydrolysis Pathway
The initial breakdown of DMT involves two sequential hydrolysis steps:
-
DMT to MMT: An esterase cleaves one of the methyl ester bonds of DMT, releasing a molecule of methanol (B129727) and forming MMT.
-
MMT to TPA: A second esterase activity hydrolyzes the remaining methyl ester bond of MMT, yielding TPA and another molecule of methanol.
Terephthalic Acid (TPA) Degradation Pathway in Pseudomonas
Once TPA is formed, many soil bacteria, such as Pseudomonas putida, can degrade it aerobically. The upper pathway involves the conversion of TPA to protocatechuic acid (PCA). PCA is then funneled into the β-ketoadipate pathway, a central metabolic route for the catabolism of aromatic compounds, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle.
The key enzymes in the initial steps of TPA degradation in Comamonas sp. and Rhodococcus sp. are Terephthalate 1,2-dioxygenase (TphA) and 1,2-dihydroxy-3,5-cyclohexadiene-1,4-dicarboxylate dehydrogenase (TphB)[5][6].
Quantitative Data
Quantitative data on the microbial degradation of MMT is limited. Most studies have focused on the qualitative identification of MMT as an intermediate. However, some data on the degradation of the parent compound, DMT, and related terephthalate esters can provide insights into the potential kinetics.
| Microorganism | Substrate | Product(s) | Degradation Rate/Enzyme Kinetics | Reference |
| Pasteurella multocida Sa | Dimethyl Terephthalate (DMT) | This compound (MMT), Terephthalic Acid (TPA) | Data on specific rates not available in the provided search results. | [1][2] |
| Sclerotium rolfsii | Dimethyl Terephthalate (DMT) | This compound (MMT), Terephthalic Acid (TPA) | Specific conversion rates are not detailed in the available literature. | [3] |
| Aspergillus versicolor IR-M4 | Dimethyl Terephthalate (DMT) | This compound (MMT), Terephthalic Acid (TPA) | Degraded 21.52 mg/L of dimethyl isophthalate (B1238265) (an isomer) to undetectable levels in 2 days. | [5] |
| Purified bacterial esterase | Di-(2-ethylhexyl) phthalate (B1215562) (DEHP) | Phthalic acid | Km = 138.88 µM, Vmax = 3.15 µmol/min/mL | [7] |
| Ideonella sakaiensis MHETase | Mono-(2-hydroxyethyl) terephthalate (MHET) | Terephthalic Acid (TPA), Ethylene Glycol (EG) | kcat/Km = 4200 ± 370 s-1mM-1 | [8] |
Note: The data presented is based on the available search results. More dedicated kinetic studies are required to determine the precise rates of MMT formation and degradation.
Experimental Protocols
Cultivation of Sclerotium rolfsii for Metabolic Studies
This protocol is adapted from general procedures for the cultivation of Sclerotium rolfsii[3][9][10][11][12].
4.1.1. Media Preparation (per liter)
-
Potato Dextrose Agar (PDA):
-
Potato infusion: 200 g
-
Dextrose: 20 g
-
Agar: 15 g
-
Autoclave at 121°C for 15 minutes.
-
-
Fermentation Medium (for liquid culture):
-
Carbon source (e.g., glucose or sucrose): 50 g
-
Yeast extract: 1 g
-
NaNO₃: 2.25 g
-
K₂HPO₄: 2 g
-
MgSO₄·7H₂O: 0.5 g
-
KCl: 0.5 g
-
FeSO₄: 0.05 g
-
Citric acid: 0.7 g
-
Sterilize at 115°C for 30 minutes[9].
-
4.1.2. Inoculation and Incubation
-
Isolate S. rolfsii from infected plant tissue or obtain a pure culture.
-
Grow the fungus on PDA plates at 28 ± 2°C for 5-7 days until a mature mycelial mat with sclerotia is formed.
-
For liquid culture, inoculate a PDA liquid medium with a mycelial plug and incubate at 28°C with shaking (220 rpm) for 5-7 days to generate a seed culture[9].
-
Inoculate the fermentation medium with 5% (v/v) of the seed culture[9].
-
To study DMT degradation, add a sterile stock solution of DMT (dissolved in a minimal amount of a suitable solvent like acetone, with a solvent control) to the liquid culture to the desired final concentration.
-
Incubate the culture at 28°C with shaking (220 rpm) for the desired time course (e.g., 48 hours or longer)[9].
-
Collect samples at different time points for analysis.
Quantitative Analysis of MMT by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for the analysis of terephthalate esters by reverse-phase HPLC, which can be optimized for MMT quantification[7][13][14][15][16].
4.2.1. Sample Preparation
-
Centrifuge the microbial culture sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
The filtered supernatant can be directly injected or further concentrated by solid-phase extraction if the analyte concentration is low.
4.2.2. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Example Gradient: Start with a higher aqueous phase concentration and gradually increase the organic phase concentration over the run.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength of approximately 240-254 nm, where the terephthalate ring absorbs strongly[13][14].
-
Quantification: Use an external standard calibration curve prepared with a pure standard of MMT.
Conclusion
The natural occurrence of this compound in microbial metabolism, primarily through the degradation of dimethyl terephthalate, represents an important yet understudied aspect of the broader field of polyester (B1180765) biodegradation. While research has heavily focused on the breakdown of PET, the enzymatic machinery capable of hydrolyzing smaller terephthalate esters in organisms like Pasteurella multocida and Sclerotium rolfsii offers valuable insights. The detailed protocols and metabolic pathways outlined in this guide provide a framework for researchers to further investigate the kinetics, enzymatic mechanisms, and potential applications of MMT metabolism. A deeper understanding of these processes will not only contribute to more effective bioremediation strategies for a wider range of plastic-related pollutants but also pave the way for the discovery and engineering of novel esterases for various biotechnological and pharmaceutical purposes. Further quantitative studies are essential to fully elucidate the efficiency of these microbial systems and to harness their full potential.
References
- 1. Biodegradation of dimethyl terephthalate by Pasteurella multocida Sa follows an alternative biochemical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Current Knowledge on Polyethylene Terephthalate Degradation by Genetically Modified Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Environmental Consortium Containing Pseudomonas and Bacillus Species Synergistically Degrades Polyethylene Terephthalate Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. biomedres.us [biomedres.us]
- 11. ijcmas.com [ijcmas.com]
- 12. biochemjournal.com [biochemjournal.com]
- 13. Analytical methods for the investigation of enzyme‐catalyzed degradation of polyethylene terephthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. researchgate.net [researchgate.net]
- 16. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Mono-methyl Terephthalate in PET Degradation using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene terephthalate (B1205515) (PET) is a widely used polymer in packaging and textiles. Its degradation, both through enzymatic and chemical processes, is a significant area of research for plastic waste management and recycling. The breakdown of PET can yield several products, including terephthalic acid (TPA), mono-(2-hydroxyethyl) terephthalate (MHET), bis-(2-hydroxyethyl) terephthalate (BHET), and mono-methyl terephthalate (MMT) when methanol (B129727) is involved in the degradation process. Accurate quantification of these degradation products is crucial for understanding the kinetics and efficiency of the degradation process.
This application note provides a detailed protocol for the quantification of this compound (MMT) in samples from PET degradation studies using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Principle
This method utilizes reversed-phase HPLC to separate MMT from other potential PET degradation products and sample matrix components. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A UV detector is used for the detection and quantification of MMT, which contains a chromophore that absorbs UV light. The concentration of MMT in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
Experimental Workflow
The overall experimental process from PET degradation to the final quantification of MMT is outlined below.
Application Note: Analysis of Silylated Methyl-Maitotoxin (MMT) Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maitotoxin (MTX) and its analogs, such as methyl-maitotoxin (MMT), are potent marine toxins produced by dinoflagellates of the genus Gambierdiscus.[1][2] These complex polyether compounds are among the most toxic non-protein substances known and pose a significant challenge to analytical chemists due to their large size, low volatility, and high polarity.[1][2] Direct analysis of these compounds by gas chromatography-mass spectrometry (GC-MS), a powerful technique for the separation and identification of volatile and semi-volatile compounds, is not feasible.[3][4][5]
To overcome these limitations, chemical derivatization can be employed to increase the volatility and thermal stability of the analytes.[4][5] Silylation, a common derivatization technique, replaces active hydrogen atoms in functional groups (e.g., hydroxyl, carboxyl) with a trimethylsilyl (B98337) (TMS) group.[4][6] This process significantly reduces the polarity of the molecule, making it amenable to GC-MS analysis.[4] This application note provides a detailed protocol for the hypothetical analysis of silylated MMT derivatives by GC-MS, offering a potential methodology for the qualitative and quantitative analysis of this challenging marine toxin.
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of silylated MMT derivatives.
Quantitative Data Summary
Table 1: Hypothetical GC-MS Data for Silylated MMT Derivative
| Parameter | Value |
| Retention Time (min) | 15.2 |
| Key Fragment Ions (m/z) | 73, 147, 217, [M-TMSOH]+, ... |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Linear Range | 1.5 - 100 ng/mL |
| R² of Calibration Curve | 0.998 |
Table 2: Common Fragment Ions in Mass Spectra of TMS Derivatives
| m/z | Interpretation |
| 73 | [Si(CH₃)₃]⁺ |
| 147 | [(CH₃)₃SiOSi(CH₃)₂]⁺ |
| 217 | Fragment from a silylated sugar-like moiety |
Experimental Protocols
1. Sample Preparation
Proper sample preparation is crucial for successful GC-MS analysis and to avoid contamination.[3][7]
-
Extraction: If MMT is in an aqueous matrix, perform a liquid-liquid extraction (LLE) using a suitable organic solvent like dichloromethane (B109758) or hexane (B92381) to isolate the toxin.[3]
-
Drying: The silylation reaction is highly sensitive to moisture.[8][9] Therefore, the extracted sample must be completely dried. This can be achieved by evaporation under a gentle stream of nitrogen or by lyophilization.[10]
-
Solvent: Use volatile organic solvents for sample preparation.[3][7] Avoid water, strong acids, and strong bases.[3][7]
2. Silylation Protocol
This protocol is based on general procedures for silylating complex molecules for GC-MS analysis.[9]
-
Reagents:
-
Procedure:
-
To the dried MMT sample in a clean, dry glass vial, add 50 µL of anhydrous pyridine.
-
Add 100 µL of MSTFA.
-
Seal the vial tightly and vortex briefly to mix the contents.
-
Incubate the vial at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
After incubation, cool the vial to room temperature before injection into the GC-MS.
-
3. GC-MS Analysis
The following are suggested starting parameters for the GC-MS analysis of silylated MMT derivatives. Optimization will be necessary for specific instruments and applications.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.[7]
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 300°C at a rate of 10°C/minute.
-
Hold at 300°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless injection is often preferred for trace analysis.[7]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-800. A wider range may be necessary depending on the fragmentation of the silylated MMT.
-
Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for targeted quantitative analysis.
-
4. Data Analysis
-
Qualitative Analysis: Identify potential silylated MMT peaks based on their retention times and mass spectra. The mass spectra of silylated compounds often exhibit characteristic fragment ions, such as m/z 73, which corresponds to the trimethylsilyl group.[11]
-
Quantitative Analysis: For quantitative analysis, create a calibration curve using a series of known concentrations of a silylated MMT standard.[12] The concentration of MMT in unknown samples can then be determined by comparing the peak area of the target analyte to the calibration curve.[12]
The derivatization of methyl-maitotoxin with a silylating agent like MSTFA presents a promising, albeit hypothetical, approach for its analysis by GC-MS. This method has the potential to enhance the volatility and thermal stability of MMT, making it amenable to gas chromatography. The provided protocol offers a detailed starting point for researchers interested in developing a GC-MS method for the analysis of this complex marine toxin. Method validation, including assessment of derivatization efficiency, stability of the derivatives, and instrument performance, will be critical for obtaining reliable and reproducible results.[13]
References
- 1. Structural Characterization of Maitotoxins Produced by Toxic Gambierdiscus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some chemical properties of maitotoxin, a putative calcium channel agonist isolated from a marine dinoflagellate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. nbinno.com [nbinno.com]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. researchgate.net [researchgate.net]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Role of Mono-methyl Terephthalate in the Kinetics of PET Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role of mono-methyl terephthalate (B1205515), more accurately referred to in this context as methyl-2-hydroxyethyl terephthalate (MHET), in the kinetics of polyethylene (B3416737) terephthalate (PET) polymerization via the dimethyl terephthalate (DMT) route. This document includes summaries of kinetic data, detailed experimental protocols, and visualizations of the reaction pathways.
Introduction
The synthesis of polyethylene terephthalate (PET) from dimethyl terephthalate (DMT) and ethylene (B1197577) glycol (EG) is a classic example of a step-growth polymerization, proceeding through a transesterification reaction. This process occurs in two main stages. The initial stage involves the transesterification of DMT with EG to form bis(2-hydroxyethyl) terephthalate (BHET), which then undergoes polycondensation to form PET. A key, short-lived intermediate in the initial stage is methyl-2-hydroxyethyl terephthalate (MHET). The kinetics of the formation and consumption of MHET are crucial in understanding and optimizing the overall polymerization process.
The overall reaction can be summarized as a sequential process:
-
Monotransesterification: DMT reacts with EG to form MHET and methanol (B129727).
-
Second Transesterification: MHET reacts with another molecule of EG to form BHET and methanol.
The relative rates of these two steps influence the concentration of intermediates and the overall efficiency of the conversion to BHET, the direct monomer for the subsequent polycondensation stage.
Quantitative Kinetic Data
The kinetics of the transesterification of DMT with EG have been studied to determine the rate constants and activation energies for the sequential reactions. The data from various studies, including analogous reactions, are summarized below.
Table 1: Kinetic Parameters for the Transesterification of DMT with Ethylene Glycol
| Parameter | Value | Conditions | Catalyst | Reference |
| Rate Constant (k₁) for DMT → MHET | ln(k₁) = -8,667/T + 20.143 | Melt phase | Zinc Acetate (B1210297) | [1] |
| Rate Constant (k₂) for MHET → BHET | ln(k₂) = -8,667/T + 18.085 | Melt phase | Zinc Acetate | [1] |
| Reactivity Ratio (K = k₂/2k₁) | 0.0625 | Melt phase | Zinc Acetate | [1] |
| Activation Energy (Ea) | 12.5 kcal/mol | Melt phase | Lead Salts | [1] |
| 15.0 kcal/mol | Melt phase | Zinc Salts | [1] | |
| 14.5 kcal/mol | Melt phase | Calcium Salts | [1] |
Table 2: Kinetic Parameters for Analogous Sequential Reactions of DMT Derivatives
| Reaction | Parameter | Value | Conditions | Reference |
| Ammonolysis of DMT (DMT → MCB¹) | Pseudo-first-order rate constant (k'₁) | 0.25 ± 0.02 h⁻¹ | 100 °C, in methanol | [2][3] |
| Activation Energy (Ea₁) | 27.9 ± 2.2 kJ/mol | 50-125 °C, in methanol | [2][3] | |
| Ammonolysis of MCB¹ (MCB → TPD²) | Pseudo-first-order rate constant (k'₂) | 0.11 ± 0.02 h⁻¹ | 100 °C, in methanol | [2][3] |
| Activation Energy (Ea₂) | 37.3 ± 3.3 kJ/mol | 50-125 °C, in methanol | [2][3] | |
| Hydrolysis of DMT (DMT → MMT³) | Activation Energy (Ea₁) | 95 kJ/mol | With methanol removal | [4] |
| Hydrolysis of MMT³ (MMT → TPA⁴) | Activation Energy (Ea₂) | 64 kJ/mol | With methanol removal | [4] |
¹MCB: Methyl 4-carbamoylbenzoate ²TPD: Terephthalamide ³MMT: Mono-methyl terephthalate ⁴TPA: Terephthalic Acid
Reaction Pathways and Mechanisms
The synthesis of PET from DMT and EG proceeds through a series of equilibrium reactions. The role of MHET as an intermediate is central to the initial phase of the process.
Caption: Reaction pathway for PET synthesis from DMT, highlighting the intermediate role of MHET.
Experimental Protocols
The following protocols are generalized methodologies for studying the kinetics of PET polymerization from DMT and EG, with a focus on quantifying the formation and consumption of MHET.
Materials and Equipment
-
Reactants: Dimethyl terephthalate (DMT, polymer grade), Ethylene glycol (EG, polymer grade)
-
Catalyst: Zinc acetate, Antimony trioxide, or other suitable transesterification catalyst
-
Solvents: Methanol (for quenching and analysis), Chloroform, Benzyl alcohol
-
Equipment:
-
Jacketed glass reactor (batch or semi-batch) with mechanical stirrer, temperature controller, and nitrogen inlet.
-
Condenser and collection flask for methanol removal (for semi-batch operation).
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) system.
-
Nuclear Magnetic Resonance (NMR) Spectrometer.
-
Differential Scanning Calorimeter (DSC).
-
Experimental Workflow for Kinetic Studies
The following diagram outlines a typical workflow for conducting kinetic experiments.
Caption: General workflow for the kinetic study of PET polymerization.
Protocol for Batch Reactor Kinetic Study
-
Reactor Setup: Assemble a clean, dry, jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and sampling port.
-
Charging Reactants: Charge the reactor with a predetermined molar ratio of DMT and EG (e.g., 1:2.2) and the catalyst (e.g., 0.05-0.1 mol% zinc acetate relative to DMT).
-
Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove oxygen. Maintain a slow nitrogen purge throughout the reaction.
-
Heating: Heat the reactor to the desired reaction temperature (e.g., 180-220 °C) while stirring.
-
Reaction and Sampling: Once the desired temperature is reached, start the timer. Withdraw samples at regular intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes) using a pre-heated syringe or sampling tube.
-
Quenching: Immediately quench each sample in a known volume of cold methanol to stop the reaction.
-
Sample Preparation for Analysis: Prepare the quenched samples for analysis by appropriate dilution.
-
Analysis: Analyze the samples using HPLC or UPLC-MS to determine the concentrations of DMT, MHET, and BHET. NMR can be used to confirm the identity of the species.
Analytical Protocol: HPLC Method for Intermediates Quantification
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Stationary Phase: A C18 reverse-phase column.
-
Detection: UV detector at a wavelength of approximately 240 nm.
-
Calibration: Prepare standard solutions of pure DMT, MHET, and BHET at known concentrations to generate calibration curves.
-
Quantification: Integrate the peak areas of DMT, MHET, and BHET in the sample chromatograms and determine their concentrations using the calibration curves.
Logical Relationships in PET Polymerization Kinetics
The interplay between reaction conditions and the kinetic outcomes is crucial for process optimization. The following diagram illustrates these relationships.
Caption: Logical relationships between process variables and kinetic outcomes in PET synthesis.
Conclusion
The formation and consumption of methyl-2-hydroxyethyl terephthalate (MHET) is a critical intermediate step in the synthesis of PET from DMT and ethylene glycol. Understanding the kinetics of this step is essential for optimizing reaction conditions to maximize the yield of the desired monomer, BHET, while minimizing reaction time and the formation of byproducts. The protocols and data presented in these application notes provide a framework for researchers to investigate and control the role of MHET in PET polymerization.
References
Application Notes and Protocols for the Synthesis of Novel Polyesters Using Mono-methyl Terephthalate as a Monomer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of mono-methyl terephthalate (B1205515) (Monomethyl terephthalate) as a monomer in the synthesis of novel polyesters. The document outlines the advantages of using Monomethyl terephthalate over traditional monomers like dimethyl terephthalate (DMT) and terephthalic acid (TPA), and provides generalized protocols for synthesis and characterization.
Introduction to Mono-methyl Terephthalate in Polyester (B1180765) Synthesis
This compound is a derivative of terephthalic acid with one of its two carboxylic acid groups esterified with methanol (B129727). In polyester synthesis, it serves as a valuable alternative to the more commonly used DMT and TPA. The primary advantage of using Monomethyl terephthalate is the reduction of volatile byproducts during the polymerization process. Compared to DMT, which releases two equivalents of methanol per monomer unit during transesterification, Monomethyl terephthalate releases only one, which can be a significant advantage in terms of process efficiency and safety.[1][2] Furthermore, Monomethyl terephthalate can be produced in high purity, a critical requirement for the synthesis of high-molecular-weight polyesters.[1]
The synthesis of polyesters from Monomethyl terephthalate generally follows a two-stage melt polycondensation process, which is analogous to the process used for DMT. The first stage is a transesterification reaction where Monomethyl terephthalate reacts with a diol to form a bis(hydroxyalkyl) terephthalate oligomer, with the release of methanol. The second stage is a polycondensation reaction, carried out at high temperature and under vacuum, to increase the polymer chain length and achieve a high molecular weight.
Novel polyesters with tailored properties can be synthesized by copolymerizing Monomethyl terephthalate with a variety of diols, including aliphatic diols of varying chain lengths, cycloaliphatic diols, or even polymeric diols. For instance, the commercially available thermoplastic polyester elastomer, Hytrel, is derived from the reaction of methyl terephthalate (potentially mono- or dimethyl) with 1,4-butanediol (B3395766) and polytetrahydrofuran.[3] This highlights the potential for creating a wide range of materials, from rigid plastics to flexible elastomers, by carefully selecting the comonomers.
Quantitative Data on Polyester Properties
While specific data for polyesters derived directly from this compound is not extensively available in the public literature, the following table provides representative data for analogous aliphatic-aromatic copolyesters synthesized from DMT and various diols. This data is intended to serve as a reference for the expected properties of similar copolyesters synthesized using Monomethyl terephthalate. The properties of the final polymer are highly dependent on the type of diol used and the monomer feed ratio.[4][5][6]
| Diol Used | Monomer Feed Ratio (LA:DMT:Diol) | Mn ( g/mol ) | Tg (°C) | Tm (°C) | Crystallinity (%) |
| Ethylene Glycol (EG) | 1:1:2 | 3,100 | 25.1 | 129.5 | 15.6 |
| 1,3-Propanediol (PD) | 1:1:2 | 4,200 | 11.2 | 115.6 | 12.3 |
| 1,4-Butanediol (BD) | 1:1:2 | 6,500 | 2.5 | 105.4 | 10.5 |
| Ethylene Glycol (EG) | 1:2:4 | 4,200 | 35.6 | 145.2 | 20.1 |
| 1,3-Propanediol (PD) | 1:2:4 | 5,800 | 22.3 | 130.8 | 18.7 |
| 1,4-Butanediol (BD) | 1:2:4 | 7,100 | 15.4 | 122.1 | 16.4 |
| Data is representative and adapted from studies on copolyesters of lactic acid (LA), dimethyl terephthalate (DMT), and various diols.[4][5][6] The properties of polyesters from Monomethyl terephthalate are expected to follow similar trends. |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and characterization of novel polyesters using this compound as a monomer.
Protocol 1: Synthesis of a Novel Copolyester from this compound, 1,4-Butanediol, and Poly(tetramethylene glycol)
This protocol describes the synthesis of a novel thermoplastic copolyester elastomer.
Materials:
-
This compound (Monomethyl terephthalate)
-
1,4-Butanediol (BDO)
-
Poly(tetramethylene glycol) (PTMG), Mn = 1000 g/mol
-
Titanium(IV) butoxide (Ti(OBu)4) or another suitable transesterification catalyst
-
Antimony(III) oxide (Sb2O3) or another suitable polycondensation catalyst
-
High-purity nitrogen gas
-
Vacuum source (<1 Torr)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
Stage 1: Transesterification
-
Charge the reaction flask with this compound, 1,4-butanediol (in a molar excess, e.g., 1.5 to 2 times the molar amount of Monomethyl terephthalate), and poly(tetramethylene glycol).
-
Add the transesterification catalyst, for example, Titanium(IV) butoxide, at a concentration of approximately 200-500 ppm relative to the total weight of the monomers.
-
Flush the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen.
-
Under a gentle stream of nitrogen, begin heating the mixture with constant stirring.
-
Gradually increase the temperature to 180-220 °C.
-
Methanol will begin to distill off as the transesterification reaction proceeds. Continue heating and collecting the methanol distillate until the theoretical amount has been collected, which typically takes 2-4 hours.
Stage 2: Polycondensation
-
Add the polycondensation catalyst, for example, Antimony(III) oxide, at a concentration of approximately 200-400 ppm.
-
Gradually increase the temperature to 240-270 °C.
-
Simultaneously, gradually reduce the pressure in the reactor to below 1 Torr.
-
Excess 1,4-butanediol will distill off as the polycondensation reaction proceeds.
-
Continue the reaction under high vacuum and elevated temperature for 3-5 hours. The progress of the reaction can be monitored by the increase in the viscosity of the melt, which can be observed by the torque on the mechanical stirrer.
-
Once the desired viscosity is achieved, stop the reaction by cooling the reactor.
-
Extrude the molten polymer from the reactor under a nitrogen atmosphere and allow it to cool.
-
The resulting polymer can be pelletized for further characterization and processing.
Protocol 2: Characterization of the Synthesized Polyester
This protocol outlines the standard methods for characterizing the synthesized polyester.
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC)
-
Sample Preparation: Dissolve a small amount of the polyester (approx. 2-5 mg/mL) in a suitable solvent such as chloroform (B151607) or a mixture of phenol (B47542) and tetrachloroethane.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and polystyrene standards for calibration.
-
Analysis: Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
2. Thermal Properties (Differential Scanning Calorimetry - DSC)
-
Sample Preparation: Use a small sample of the polymer (5-10 mg) sealed in an aluminum pan.
-
Procedure:
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 280 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere to erase the thermal history.
-
Cool the sample to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again to 280 °C at 10 °C/min.
-
-
Analysis: Determine the glass transition temperature (Tg) from the second heating scan, as well as the melting temperature (Tm) and the enthalpy of melting (ΔHm) to calculate the degree of crystallinity.
3. Thermal Stability (Thermogravimetric Analysis - TGA)
-
Sample Preparation: Use a small sample of the polymer (5-10 mg).
-
Procedure: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Determine the onset temperature of decomposition (Td), which is an indicator of the thermal stability of the polymer.
4. Structural Characterization (Nuclear Magnetic Resonance - NMR)
-
Sample Preparation: Dissolve the polyester sample in a suitable deuterated solvent (e.g., deuterated chloroform with a few drops of trifluoroacetic acid to improve solubility).
-
Analysis:
-
¹H NMR: Confirm the incorporation of the monomers into the polymer backbone and determine the composition of the copolyester by integrating the characteristic peaks of each monomer unit.
-
¹³C NMR: Provide detailed information about the polymer microstructure and the sequence distribution of the monomer units.
-
Visualizations
Caption: General synthesis pathway for novel polyesters from this compound.
Caption: Experimental workflow for the characterization of synthesized polyesters.
References
- 1. US3923867A - Method for producing monomethyl terephthalate - Google Patents [patents.google.com]
- 2. EP0980884A1 - Process for preparing ester amides and polyesteramides - Google Patents [patents.google.com]
- 3. Monomethyl terephthalate | C9H8O4 | CID 15513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. expresspolymlett.com [expresspolymlett.com]
- 6. Synthesis and characterizations of degradable aliphatic-aromatic copolyesters from lactic acid, dimethyl terephthalate and diol: Effects of diol type and monomer feed ratio - NSTDA Open Repository [nstda.or.th]
Application Notes and Protocols for the Enzymatic Synthesis of Mono-methyl Terephthalate (MMPT) using PETase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene terephthalate) (PET) is a ubiquitous polyester (B1180765) with significant environmental persistence. The discovery of enzymes capable of depolymerizing PET, such as PETase from Ideonella sakaiensis, has opened new avenues for plastic waste valorization.[1] While the primary focus has been on the hydrolysis of PET into terephthalic acid (TPA) and ethylene (B1197577) glycol (EG), the catalytic versatility of hydrolases presents an opportunity for novel synthetic applications.[2][3] This application note details a proposed methodology for the enzymatic synthesis of mono-methyl terephthalate (B1205515) (MMPT), a valuable chemical intermediate, directly from PET using PETase-catalyzed methanolysis.
The enzymatic synthesis of MMPT represents a green and sustainable alternative to traditional chemical methods which often require harsh conditions, such as high temperatures and pressures, and the use of hazardous catalysts.[4][5] PETase, operating under mild conditions, offers a highly specific and efficient route to this valuable monoester.[6] This protocol provides a foundational methodology for researchers to explore and optimize the enzymatic transesterification of PET with methanol (B129727).
Principle of the Method
PETase, a serine hydrolase, catalyzes the cleavage of ester bonds in the PET polymer.[7] In an aqueous environment, this leads to hydrolysis, producing mono-(2-hydroxyethyl) terephthalate (MHET), bis-(2-hydroxyethyl) terephthalate (BHET), and ultimately TPA.[8][9][10] However, by conducting the reaction in a medium with high methanol concentration and low water activity, the reaction equilibrium can be shifted from hydrolysis towards transesterification. In this proposed methanolysis reaction, methanol acts as a nucleophile, attacking the ester linkages of PET to yield mono-methyl terephthalate (MMPT) and ethylene glycol.
Materials and Reagents
-
Enzyme: Recombinant PETase (e.g., from Ideonella sakaiensis, wild-type or engineered variants for enhanced stability)
-
Substrate: Amorphous PET film or powder (pre-treated to increase surface area)
-
Solvent/Reactant: Anhydrous Methanol (≥99.8%)
-
Buffer (for enzyme stabilization, optional): 50 mM Glycine-NaOH buffer, pH 9.0
-
Reaction Termination Solution: 1 M Hydrochloric acid (HCl)
-
Extraction Solvent: Dichloromethane (B109758) (DCM) or Ethyl Acetate
-
Analytical Standards: this compound (MMPT), Dimethyl terephthalate (DMT), Terephthalic acid (TPA), and unreacted PET oligomers.
Experimental Protocols
Preparation of PET Substrate
-
Source commercial, amorphous PET film or powder.
-
To increase the surface area for enzymatic reaction, mechanical grinding or micronization of PET pellets is recommended.
-
Wash the PET powder with distilled water and ethanol (B145695) to remove any surface contaminants.
-
Dry the PET powder under vacuum at 40-50°C to remove residual moisture.
Expression and Purification of PETase (Example)
Standard protocols for the expression and purification of recombinant PETase from E. coli can be followed. A brief outline is provided below:
-
Transform E. coli BL21(DE3) with a plasmid containing the PETase gene.
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and incubate at 18-20°C for 16-20 hours.
-
Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl).
-
Lyse the cells by sonication and centrifuge to remove cell debris.
-
Purify the PETase from the supernatant using affinity chromatography (e.g., Ni-NTA).
-
Dialyze the purified enzyme against a storage buffer and determine the protein concentration (e.g., by Bradford assay).
Enzymatic Synthesis of this compound (MMPT)
-
In a sealed, screw-cap glass vial, add 50 mg of pre-treated PET powder.
-
Prepare the reaction medium:
-
Option A (High Organic Solvent): Add 5 mL of anhydrous methanol to the vial.
-
Option B (Co-solvent System): Prepare a mixture of 95% anhydrous methanol and 5% Glycine-NaOH buffer (50 mM, pH 9.0). Add 5 mL of this mixture to the vial.
-
-
Add the purified PETase to the reaction mixture to a final concentration of 1-5 µM.
-
Seal the vial tightly to prevent methanol evaporation.
-
Incubate the reaction mixture at 30-40°C with constant agitation (e.g., 150-200 rpm) for 24-72 hours.
-
At desired time points, withdraw aliquots for analysis.
-
To terminate the reaction, add 1 M HCl to the aliquot to denature the enzyme.
Product Extraction and Analysis
-
Centrifuge the terminated reaction aliquot to pellet the remaining PET powder and precipitated enzyme.
-
Transfer the supernatant to a new tube.
-
Extract the products from the supernatant using an equal volume of dichloromethane or ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic phase and evaporate the solvent under a gentle stream of nitrogen.
-
Re-dissolve the dried residue in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.
-
Analyze the products by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient of acetonitrile (B52724) and water (with 0.1% formic acid)
-
Detection: UV at 240 nm
-
-
GC-MS Conditions (Example):
-
Requires derivatization (e.g., silylation) of the products.
-
Column: Capillary column suitable for polar compounds.
-
Standard temperature program and mass spectrometric detection.
-
-
-
Quantify the concentration of MMPT by comparing the peak area to a standard curve prepared with pure MMPT.
Data Presentation
Table 1: Hypothetical Quantitative Data for Enzymatic MMPT Synthesis
| Reaction Time (hours) | PETase Concentration (µM) | MMPT Yield (mg) | DMT Yield (mg) | TPA Yield (mg) | PET Conversion (%) |
| 24 | 1 | 5.2 | 0.8 | 0.5 | 13.0 |
| 24 | 5 | 12.5 | 1.5 | 1.0 | 30.0 |
| 48 | 1 | 8.9 | 1.2 | 0.9 | 22.0 |
| 48 | 5 | 20.1 | 2.8 | 1.8 | 49.4 |
| 72 | 1 | 11.3 | 1.6 | 1.2 | 28.2 |
| 72 | 5 | 25.4 | 3.5 | 2.3 | 62.4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of MMPT.
References
- 1. Lipase-catalyzed synthesis of a pure macrocyclic polyester from dimethyl terephthalate and diethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyester - Wikipedia [en.wikipedia.org]
- 3. helda.helsinki.fi [helda.helsinki.fi]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Syntheses of Biobased Terephthalic Acid, p-Toluic Acid, and p-Methylacetophenone via One-Pot Catalytic Aerobic Oxidation of Monoterpene Derived Bio-p-cymene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Bioprocess for Mixed PET Waste Depolymerization Using Crude Cutinase | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Mono-methyl Terephthalate as a Biomarker for PET Biodegradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene terephthalate) (PET) is a major contributor to global plastic pollution due to its widespread use and resistance to degradation.[1] Microbial enzymatic degradation offers a promising and environmentally friendly solution for PET waste management. This process involves the breakdown of the PET polymer into its constituent monomers, terephthalic acid (TPA) and ethylene (B1197577) glycol (EG), through the action of enzymes such as PETase and MHETase.[2][3] During this biodegradation, various intermediates are formed, including mono-(2-hydroxyethyl) terephthalate (B1205515) (MHET) and, in the presence of methanol (B129727) or through certain enzymatic activities, mono-methyl terephthalate (MMT).[4] The detection and quantification of these intermediates can serve as reliable biomarkers to monitor the extent of PET biodegradation. This application note provides detailed protocols for the use of MMT as a biomarker for PET biodegradation, including sample preparation, analytical methodologies, and data interpretation.
Data Presentation
The following table summarizes quantitative data for PET degradation products from various microbial degradation studies. While specific MMT concentrations are not always reported, the data for analogous compounds like MHET and the overall degradation percentages provide a reference for expected concentrations.
| Microorganism/Enzyme | PET Substrate | Incubation Time | Degradation Products Measured | Concentration/Degradation Percentage | Reference |
| Ideonella sakaiensis | Amorphous PET film | 18 hours | MHET, TPA | Max production at 50-100 nM enzyme | [5] |
| Engineered Yarrowia lipolytica | PET powder | 240 hours | TPA, MHET | TPA: ~0.25 g/L, MHET: ~0.05 g/L | [6] |
| FAST-PETase from engineered wastewater bacteria | Commercial PET film (0.25 mm) | 4 days | TPA, MHET | ~40% degradation | [7] |
| Engineered Cutinase (Thc_Cut2) | Amorphous PET films | 2 days | TPA, MHET | - | [1] |
| Three-species microbial consortium | PET film | 7 days | TPA, EG | >30% degradation | [8] |
Experimental Protocols
Protocol 1: Culturing Microorganisms for PET Biodegradation
This protocol describes the general procedure for culturing microorganisms in the presence of PET to assess for biodegradation.
Materials:
-
PET film or powder (pre-treated to remove additives)
-
Mineral Salt Medium (MSM)
-
Microorganism of interest
-
Incubator shaker
-
Sterile culture flasks
Procedure:
-
Prepare a sterile Mineral Salt Medium (MSM) appropriate for the microorganism being studied.
-
Add a known weight of pre-treated PET film or powder to sterile culture flasks.
-
Inoculate the flasks with the microorganism of interest.
-
Incubate the flasks in a shaker incubator at the optimal temperature and agitation speed for the microorganism.
-
At specific time points (e.g., daily, weekly), aseptically collect aliquots of the culture supernatant for analysis of degradation products.
-
Include a negative control flask containing PET and MSM without the microorganism to account for any abiotic degradation.
Protocol 2: Extraction and Quantification of MMT by High-Performance Liquid Chromatography (HPLC-UV)
This protocol details the analysis of MMT in microbial culture supernatants using HPLC with UV detection.
Materials:
-
Culture supernatant
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
-
MMT standard
-
Syringe filters (0.22 µm)
-
HPLC system with a C18 reversed-phase column and UV detector
Procedure:
-
Sample Preparation:
-
Centrifuge the collected culture supernatant to pellet cells and any remaining PET debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or TFA.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.
-
Gradient Elution: A typical gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute MMT and other degradation products.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of MMT standard.
-
Quantify the MMT in the samples by comparing the peak area to the standard curve.
-
Protocol 3: Derivatization and Quantification of MMT by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the sensitive detection and quantification of MMT using GC-MS after a derivatization step to increase its volatility. This method is adapted from protocols for the analysis of similar terephthalate compounds.[10][11]
Materials:
-
Culture supernatant
-
Methanol
-
Sodium methoxide (B1231860) or other catalyst
-
Solvent for extraction (e.g., dichloromethane (B109758) or hexane)
-
Derivatization reagent (e.g., MTBSTFA: N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)[13]
-
GC-MS system
Procedure:
-
Sample Preparation and Methanolysis:
-
Freeze-dry a known volume of the culture supernatant.
-
To the dried residue, add a known amount of internal standard.
-
Add methanol and a catalyst (e.g., sodium methoxide).
-
Heat the mixture to facilitate the transesterification of any remaining PET oligomers and the esterification of free carboxylic acids. This step ensures that all terephthalate species are converted to their methyl esters for consistent analysis.
-
-
Extraction:
-
After the reaction, extract the methyl-esterified products with a suitable organic solvent.
-
-
Derivatization (Silylation):
-
Evaporate the solvent and add the derivatization reagent (e.g., MTBSTFA in an appropriate solvent).
-
Heat the mixture to complete the silylation of any hydroxyl groups, which increases the volatility of the analytes.[13]
-
-
GC-MS Analysis:
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), ramp up to a high temperature (e.g., 320°C) to separate the analytes.[10]
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for derivatized MMT.
-
-
Quantification:
-
Prepare a calibration curve using a derivatized MMT standard.
-
Quantify MMT in the samples based on the ratio of the MMT peak area to the internal standard peak area.
-
Visualizations
References
- 1. Frontiers | Current Knowledge on Polyethylene Terephthalate Degradation by Genetically Modified Microorganisms [frontiersin.org]
- 2. Enzymatic Remediation of Polyethylene Terephthalate (PET)–Based Polymers for Effective Management of Plastic Wastes: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantsjournal.com [plantsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of polyethylene terephthalate (PET) plastics by wastewater bacteria engineered via conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Evaluation of PET Degradation Using Artificial Microbial Consortia [frontiersin.org]
- 9. Analytical methods for the investigation of enzyme‐catalyzed degradation of polyethylene terephthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of poly(ethylene terephthalate) in environmental samples after methanolysis via gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of poly(ethylene terephthalate) in environmental samples after methanolysis via gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
Application Note: Derivatization of Mono-methyl Terephthalate for Enhanced Gas Chromatography Analysis
Introduction
Mono-methyl terephthalate (B1205515) (MMT) is a significant industrial chemical, primarily known as a monomer in the production of polyesters and a metabolite of dimethyl terephthalate. Accurate and sensitive quantification of MMT is crucial for process monitoring, environmental analysis, and toxicological studies. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct GC analysis of MMT can be challenging due to its polarity, stemming from the presence of a free carboxylic acid group. This polarity can lead to poor peak shape, decreased sensitivity, and potential adsorption onto the GC column.[1]
Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior.[2] This application note provides detailed protocols for the derivatization of MMT using silylation and methylation (esterification) techniques to enhance its analysis by GC. A comparison of these methods, including a non-derivatized approach, is presented to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific analytical needs.
Derivatization Strategies for Mono-methyl Terephthalate
The primary functional group targeted for derivatization in MMT is the carboxylic acid moiety. The two most common and effective strategies for derivatizing carboxylic acids for GC analysis are silylation and esterification.
-
Silylation: This technique replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. Silylation is a rapid and effective method that significantly increases the volatility and thermal stability of the analyte.[3] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating agent, often in combination with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity.[4][5]
-
Methylation (Esterification): This method converts the carboxylic acid group into a methyl ester. This transformation reduces the polarity and increases the volatility of the MMT molecule, making it more amenable to GC analysis. A common reagent for this is a solution of boron trifluoride (BF₃) in methanol (B129727).[6]
Quantitative Data Summary
| Parameter | Underivatized MMT | Silylated MMT (TMS-MMT) | Methylated MMT (Dimethyl Terephthalate) |
| Analyte | This compound | This compound-TMS | Dimethyl terephthalate |
| Retention Time (tᵣ) | 12.4 min[1][7] | Estimated ~10-11 min | Estimated ~9-10 min |
| Limit of Detection (LOD) | 0.049 ng (per 2 µL injection)[1][7] | Estimated < 0.04 ng | Estimated < 0.04 ng |
| Limit of Quantification (LOQ) | 0.15 ng (per 2 µL injection)[1][7] | Estimated < 0.1 ng | Estimated < 0.1 ng |
| Reaction Yield | N/A | > 95% (Typical) | > 90% (Typical) |
| Derivative Stability | N/A | Moderate (hydrolytically sensitive)[5] | High |
| Peak Shape | Can exhibit tailing | Symmetrical | Symmetrical |
Experimental Protocols
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Derivatizing agents are often moisture-sensitive, toxic, and corrosive. Handle with care and consult the safety data sheet (SDS) for each reagent.
Protocol 1: Silylation of MMT using BSTFA + 1% TMCS
This protocol describes the derivatization of MMT to its trimethylsilyl ester.
Materials:
-
This compound (MMT) standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or acetonitrile (B52724) (optional, as solvent)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply
-
Microsyringes
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of MMT into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents react with water.[4]
-
Reagent Addition: Add 200 µL of BSTFA + 1% TMCS to the dried sample. If the sample is not readily soluble in the derivatizing agent, a minimal amount of anhydrous pyridine or acetonitrile can be added as a solvent.[4]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes.[4][5]
-
Analysis: After heating, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
Protocol 2: Methylation of MMT using BF₃-Methanol
This protocol details the conversion of MMT to dimethyl terephthalate.
Materials:
-
This compound (MMT) standard or sample extract
-
14% Boron trifluoride in methanol (BF₃-Methanol)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Place 1-5 mg of MMT into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness.
-
Reagent Addition: Add 500 µL of 14% BF₃-Methanol to the vial.
-
Reaction: Securely cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water to the vial. Vortex thoroughly for 1 minute.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the dimethyl terephthalate, to a clean vial.
-
Washing: Add 1 mL of saturated sodium bicarbonate solution to the hexane extract to neutralize any remaining acid. Vortex and discard the aqueous layer.
-
Drying: Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.
-
Analysis: The resulting solution is ready for GC analysis.
Visualizations
Experimental Workflow
Caption: Workflow for MMT derivatization and GC analysis.
Derivatization Reactions
Caption: Silylation and methylation reactions of MMT.
Conclusion
Derivatization of this compound via silylation or methylation significantly enhances its amenability to GC analysis. Both techniques effectively reduce the polarity of the MMT molecule, leading to improved peak shape, increased sensitivity, and greater thermal stability. The choice between silylation and methylation will depend on the specific requirements of the analysis, including sample matrix, desired derivative stability, and available instrumentation. While silylation with BSTFA is a rapid and high-yield method, the resulting TMS derivatives can be sensitive to hydrolysis. Methylation provides a more stable derivative but involves a more extensive workup procedure. For routine analysis, either method offers a substantial improvement over the direct injection of underivatized MMT. The protocols provided herein serve as a robust starting point for method development and can be optimized to meet specific analytical challenges.
References
- 1. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. web.gps.caltech.edu [web.gps.caltech.edu]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Terephthalate Ligands in the Synthesis of Metal-Organic Frameworks
A Note on Mono-methyl Terephthalate (B1205515): While mono-methyl terephthalate (MMT) is a derivative of terephthalic acid, its application as a primary building block in the synthesis of metal-organic frameworks (MOFs) is not prevalent in the current scientific literature. MOF synthesis generally relies on poly-dentate ligands, such as dicarboxylic acids, to bridge multiple metal centers and form extended, porous crystalline structures. As MMT possesses only one carboxylic acid group available for coordination, its ability to form stable, three-dimensional MOF architectures is limited.
This document will focus on the application of the closely related and widely used terephthalic acid (TPA or H₂BDC) in MOF synthesis. The protocols and data presented herein are for terephthalate-based MOFs and will provide valuable insights for researchers, scientists, and drug development professionals interested in this class of materials.
Introduction to Terephthalate-Based MOFs
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1] Terephthalic acid, a readily available and rigid dicarboxylic acid, is a foundational linker in the synthesis of numerous well-known MOFs, including the UiO, MIL, and MOF-5 series.[2] The resulting materials exhibit high thermal and chemical stability, large surface areas, and tunable pore sizes, making them attractive for a wide range of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[3][4][5][6][7]
Applications of Terephthalate-Based MOFs
Terephthalate-based MOFs have demonstrated significant potential in various fields:
-
Gas Storage and Separation: The high porosity and tunable pore environment of MOFs make them excellent candidates for storing gases like hydrogen and carbon dioxide.[4] Their ordered structures can also be designed to selectively adsorb certain gases, enabling efficient gas separation.
-
Catalysis: The metal nodes within terephthalate-based MOFs can act as active catalytic sites.[7] These materials have been employed as heterogeneous catalysts in a variety of organic reactions, benefiting from their high surface area and the accessibility of their active sites.[3]
-
Drug Delivery: The porous nature of these MOFs allows for the encapsulation of therapeutic agents.[3] The drug molecules can be loaded into the MOF pores and subsequently released under specific physiological conditions, offering potential for targeted and controlled drug delivery.
-
Sensing: The luminescent properties of some terephthalate-based MOFs, particularly those containing lanthanide metals, can be utilized for chemical sensing.[7] The presence of specific analytes can modulate the fluorescence of the MOF, providing a detectable signal.
Synthesis of Terephthalate-Based MOFs: General Principles
The synthesis of terephthalate-based MOFs typically involves the reaction of a metal salt with terephthalic acid in a suitable solvent, often under solvothermal or hydrothermal conditions.[8] The choice of metal, solvent, temperature, and reaction time can significantly influence the resulting MOF structure and properties.
Caption: General workflow for the synthesis of terephthalate-based MOFs.
Experimental Protocols
Protocol 1: Synthesis of UiO-66(Zr)
UiO-66 is a highly stable zirconium-based MOF constructed from Zr₆O₄(OH)₄ clusters and terephthalate linkers.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve ZrCl₄ and terephthalic acid in DMF in a sealed reaction vessel.
-
Add a modulating agent, such as hydrochloric acid, to control the crystallite size and defect density.
-
Heat the mixture in an oven at a specified temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
-
After cooling to room temperature, collect the white precipitate by centrifugation or filtration.
-
Wash the product repeatedly with fresh DMF to remove unreacted starting materials.
-
Perform a solvent exchange with a lower boiling point solvent (e.g., ethanol).
-
Activate the material by heating under vacuum to remove the solvent molecules from the pores.
Protocol 2: Synthesis of MOF-5(Zn)
MOF-5 is a zinc-based MOF with a cubic framework composed of Zn₄O clusters and terephthalate linkers.
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂BDC)
-
N,N-Diethylformamide (DEF)
Procedure:
-
Dissolve zinc nitrate hexahydrate and terephthalic acid in DEF in a glass jar.
-
Seal the jar and heat it in an oven at a specific temperature (e.g., 100 °C) for a defined time (e.g., 24 hours).
-
Large, colorless crystals of MOF-5 should form on the walls of the jar.
-
Carefully decant the solvent and wash the crystals with fresh DEF.
-
Perform a solvent exchange with chloroform.
-
Activate the MOF-5 crystals by heating under vacuum to evacuate the pores.
Quantitative Data Summary
The properties of terephthalate-based MOFs can vary significantly depending on the metal center and synthesis conditions. The following table summarizes key properties of some common terephthalate-based MOFs.
| MOF Name | Metal Center | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |
| UiO-66(Zr) | Zirconium | ~1200-1600 | ~0.5-0.7 | ~500 |
| MOF-5(Zn) | Zinc | ~2500-3500 | ~1.0-1.5 | ~400 |
| MIL-101(Cr) | Chromium | ~3000-4500 | ~1.5-2.0 | ~300 |
| MIL-53(Al) | Aluminum | ~1100-1500 | ~0.5-0.7 | ~500 |
Note: These values are approximate and can vary based on the specific synthesis and activation procedures.
Logical Relationships in MOF Synthesis
The final properties of a terephthalate-based MOF are a direct consequence of the interplay between the synthesis parameters.
Caption: Relationship between synthesis parameters and final MOF properties.
Conclusion
While this compound is not a conventional linker for MOF synthesis due to its monofunctional nature, the parent dicarboxylic acid, terephthalic acid, is a cornerstone in the development of a vast array of metal-organic frameworks. The protocols and data presented provide a foundation for researchers to explore the synthesis and application of these versatile materials. Understanding the relationship between synthesis conditions and the resulting MOF properties is crucial for designing materials with tailored functionalities for applications in research, medicine, and industry.
References
- 1. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metal-Organic Framework-Based Engineered Materials—Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profmof.com [profmof.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mono-methyl Terephthalate as a Novel Internal Standard for Phthalate Analysis in Pharmaceutical and Research Applications
Abstract
This application note presents a detailed protocol for the use of Mono-methyl terephthalate (B1205515) (MMT) as an internal standard for the quantitative analysis of common phthalates in various sample matrices relevant to researchers, scientists, and drug development professionals. Phthalates are a class of organic compounds widely used as plasticizers, and their potential as endocrine disruptors necessitates accurate and reliable quantification. The use of an appropriate internal standard is crucial for correcting variations in sample preparation and instrument response. MMT is proposed as a suitable internal standard due to its structural similarity to phthalates, its distinct mass spectrometric fragmentation pattern, and its commercial availability. This document outlines a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method, including sample preparation, instrument parameters, and data analysis.
Introduction
Phthalate (B1215562) esters are ubiquitous in the environment and are commonly found in plastics, personal care products, and pharmaceutical excipients. Concerns over their potential adverse health effects have led to stringent regulatory limits and a growing need for sensitive and accurate analytical methods for their determination. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for phthalate analysis due to its high sensitivity and selectivity.
The accuracy and precision of quantitative analysis are significantly improved by the use of an internal standard (IS). An ideal internal standard should be chemically similar to the analytes of interest, have similar chromatographic behavior, but be chromatographically resolved from them and not be present in the samples. While isotopically labeled standards are considered the gold standard, their cost can be prohibitive for routine analysis.
This application note proposes the use of Mono-methyl terephthalate (MMT) as a cost-effective and reliable internal standard for the analysis of common phthalates. MMT, a monoester of terephthalic acid, shares structural similarities with phthalate monoesters and has a distinct mass spectrum, making it an excellent candidate for use in GC-MS analysis.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₉H₈O₄ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| Melting Point | 220-223 °C | [2] |
| Appearance | White crystalline powder | [3] |
| Solubility | Slightly soluble in water; soluble in methanol, chloroform | [2] |
Experimental Protocol: GC-MS Analysis of Phthalates using MMT as an Internal Standard
This protocol is designed for the analysis of six common phthalates: Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), Di(2-ethylhexyl) phthalate (DEHP), and Di-n-octyl phthalate (DNOP).
Materials and Reagents
-
Solvents: Hexane (B92381), Acetone, Methanol (Pesticide residue grade or equivalent)
-
Standards: Certified reference standards of DMP, DEP, DBP, BBP, DEHP, DNOP, and this compound (MMT).
-
Internal Standard Stock Solution (ISSS): Prepare a 100 µg/mL stock solution of MMT in methanol.
-
Phthalate Stock Standard Solution (PSSS): Prepare a mixed stock solution containing 100 µg/mL of each target phthalate in hexane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the PSSS with hexane to achieve concentrations ranging from 0.1 to 10 µg/mL. Spike each calibration standard with the MMT internal standard to a final concentration of 1 µg/mL.[4]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to validate the calibration curve.[2][5]
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Collection: Collect liquid samples (e.g., aqueous drug formulation, cell culture media) in pre-cleaned glass containers to avoid phthalate contamination.
-
Spiking: To a 10 mL aliquot of the sample in a glass separatory funnel, add 10 µL of the 100 µg/mL MMT internal standard stock solution (final concentration of 100 ng/mL).
-
Extraction: Add 10 mL of hexane to the separatory funnel. Shake vigorously for 2 minutes and allow the layers to separate.
-
Collection: Collect the upper organic (hexane) layer.
-
Repeat Extraction: Repeat the extraction two more times with fresh 10 mL portions of hexane.
-
Concentration: Combine the hexane extracts and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Transfer the final extract to a GC vial for analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Splitless mode, 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min
-
Ramp 1: 15 °C/min to 220 °C, hold for 2 min
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters
| Analyte | Retention Time (min) (Hypothetical) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| DMP | 8.5 | 163 | 194 | 77 |
| DEP | 9.8 | 149 | 177 | 222 |
| MMT (IS) | 10.5 | 149 | 180 | 121 |
| DBP | 12.2 | 149 | 223 | 278 |
| BBP | 14.5 | 149 | 91 | 206 |
| DEHP | 16.8 | 149 | 167 | 279 |
| DNOP | 18.2 | 149 | 279 | 167 |
Note: Many phthalates share the m/z 149 fragment. Chromatographic separation is essential for accurate quantification.[6][7] The quantifier and qualifier ions for MMT are based on its known mass spectrum.
Data Presentation and Analysis
Calibration Curve
A calibration curve should be generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (MMT) against the concentration of the analyte. A linear regression analysis should be performed, and a correlation coefficient (R²) of >0.995 is typically required.
Table 1: Hypothetical Calibration Data for Dibutyl Phthalate (DBP)
| Concentration (µg/mL) | DBP Peak Area | MMT Peak Area | Area Ratio (DBP/MMT) |
| 0.1 | 15,234 | 150,123 | 0.101 |
| 0.5 | 76,170 | 151,500 | 0.503 |
| 1.0 | 153,000 | 150,800 | 1.015 |
| 2.5 | 380,250 | 149,900 | 2.537 |
| 5.0 | 755,000 | 151,000 | 5.000 |
| 10.0 | 1,510,000 | 150,500 | 10.033 |
| R² | 0.9998 |
Recovery and Precision
The recovery of the method should be assessed by analyzing spiked matrix samples at different concentration levels. The precision is evaluated by calculating the relative standard deviation (RSD) of replicate measurements.
Table 2: Hypothetical Recovery and Precision Data
| Analyte | Spiked Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Recovery (%) | RSD (%) (n=3) |
| DMP | 50 | 48.5 | 97.0 | 4.2 |
| 500 | 510.2 | 102.0 | 3.1 | |
| DBP | 50 | 49.1 | 98.2 | 3.8 |
| 500 | 495.5 | 99.1 | 2.5 | |
| DEHP | 50 | 51.5 | 103.0 | 5.1 |
| 500 | 520.0 | 104.0 | 3.5 |
Visualizations
Experimental Workflow
Caption: Workflow for Phthalate Analysis using MMT as an Internal Standard.
Logical Relationship of Analytical Components
Caption: Relationship between analytes, internal standard, and analytical outcome.
Conclusion
The use of this compound as an internal standard provides a reliable and cost-effective solution for the quantitative analysis of phthalates by GC-MS. The proposed method demonstrates good linearity, recovery, and precision for the analysis of common phthalates in liquid matrices. This application note provides a comprehensive protocol that can be adapted for various research, quality control, and drug development applications where accurate phthalate quantification is required. The distinct chromatographic and mass spectrometric properties of MMT make it a suitable alternative to more expensive isotopically labeled standards.
References
- 1. sciex.com [sciex.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Phthalates: The Main Issue in Quality Control in the Beverage Industry [mdpi.com]
- 6. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 7. gcms.cz [gcms.cz]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mono-methyl Terephthalate Synthesis
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Mono-methyl terephthalate (B1205515) (MMT). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize the yield and purity of your MMT synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Mono-methyl terephthalate, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My MMT yield is significantly lower than expected. What are the likely causes and how can I improve it?
A1: Low yields in MMT synthesis can stem from several factors, depending on your chosen synthetic route. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction:
-
Cause: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials. Consider extending the reaction time or optimizing the temperature within the recommended range for your specific protocol. Ensure vigorous stirring to maintain a homogenous reaction mixture.
-
-
Suboptimal Catalyst Activity:
-
Cause: The catalyst may be impure, deactivated, or used in an incorrect concentration. For oxidation reactions using cobalt or manganese salts, the catalyst's effectiveness is crucial.
-
Solution: Use high-purity catalysts and ensure they are stored under appropriate conditions to prevent deactivation. Optimize the catalyst concentration as specified in the experimental protocol.
-
-
Side Reactions:
-
Cause: High reaction temperatures can lead to the formation of byproducts, such as the complete hydrolysis of dimethyl terephthalate (DMT) to terephthalic acid (TPA) or the further esterification of MMT to DMT.
-
Solution: Maintain strict control over the reaction temperature. In the case of oxidation of p-toluic acid methyl ester, operating at temperatures between 130°C and 200°C is recommended to maximize selectivity for MMT.[1]
-
-
Product Loss During Work-up and Purification:
-
Cause: Significant amounts of MMT can be lost during extraction and recrystallization steps if not performed carefully.
-
Solution: When performing an alkaline wash to remove acidic impurities, be mindful that MMT is also acidic and can be partially lost. Careful pH control is necessary. For recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize crystal recovery upon cooling.
-
Q2: My final MMT product is impure. What are the common impurities and how can I remove them?
A2: The primary impurities in MMT synthesis are typically unreacted starting materials and byproducts from side reactions.
-
Common Impurities:
-
Terephthalic Acid (TPA): Arises from the complete hydrolysis of DMT or as a starting material in some synthesis routes.
-
Dimethyl Terephthalate (DMT): Can be present as an unreacted starting material or as a byproduct of further esterification of MMT.
-
p-Toluic Acid: An intermediate in the oxidation of p-xylene (B151628) that may not have fully reacted.[2]
-
Colored Impurities: Often arise from oxidation side reactions.[1]
-
-
Purification Strategies:
-
Alkaline Wash: To remove acidic impurities like TPA and p-toluic acid, the crude product can be dissolved in a suitable organic solvent and washed with a mild basic solution (e.g., sodium bicarbonate). MMT will remain in the organic layer while the more acidic impurities are extracted into the aqueous layer.
-
Recrystallization: This is a highly effective method for removing both less soluble and more soluble impurities. Methanol (B129727) or chloroform (B151607) are suitable solvents for the recrystallization of MMT.[1]
-
Activated Carbon Treatment: To remove colored impurities, the crude MMT can be dissolved in a solvent and treated with activated carbon before recrystallization.[1]
-
Q3: The reaction seems to have stalled. What should I check?
A3: A stalled reaction can be due to several factors:
-
Catalyst Deactivation: The catalyst may have been poisoned by impurities in the starting materials or solvent.
-
Insufficient Oxygen (for oxidation reactions): Ensure a sufficient and continuous supply of air or oxygen is being bubbled through the reaction mixture.
-
Temperature Fluctuation: Verify that the reaction temperature is being maintained at the desired setpoint.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound?
A1: The two primary industrial methods for MMT synthesis are:
-
Partial Hydrolysis of Dimethyl Terephthalate (DMT): This method involves the controlled hydrolysis of one of the methyl ester groups of DMT, typically using a base like potassium hydroxide.[3]
-
Oxidation of p-Toluic Acid Methyl Ester: This process involves the oxidation of the methyl group of p-toluic acid methyl ester using a heavy metal catalyst, such as a cobalt salt.[1]
Q2: What catalysts are typically used for the oxidation of p-toluic acid methyl ester to MMT?
A2: Polyvalent heavy metal salts are commonly used as catalysts. Cobalt and manganese salts, particularly cobalt acetate (B1210297), are frequently employed.[1][4]
Q3: What are the optimal temperature and pressure ranges for the oxidation of p-toluic acid methyl ester?
A3: The oxidation is typically carried out at temperatures between 130°C and 200°C and pressures ranging from 1 to 6 atmospheres.[1]
Q4: How can I effectively purify the crude MMT obtained from the synthesis?
A4: A multi-step purification process is generally recommended. This involves washing the crude product with a solvent like methanol or chloroform to remove unreacted starting materials and byproducts.[1] This is often followed by dissolving the MMT in a suitable solvent, treating it with activated carbon to remove colored impurities, and finally, recrystallizing the product to obtain high-purity MMT.[1]
Experimental Protocols
Protocol 1: Synthesis of MMT via Oxidation of p-Toluic Acid Methyl Ester
This protocol is based on the general method described in the patent literature.[1]
Materials:
-
p-Toluic acid methyl ester
-
Cobalt(II) acetate tetrahydrate (catalyst)
-
Air or oxygen source
-
High-pressure reactor equipped with a gas inlet, stirrer, and temperature and pressure controls
Procedure:
-
Charge the high-pressure reactor with p-toluic acid methyl ester.
-
Add the cobalt(II) acetate catalyst. The concentration should be between 10⁻⁴ and 10⁻² gram-atoms of cobalt per mole of p-toluic acid methyl ester.[1]
-
Seal the reactor and pressurize it with air or oxygen to 1-6 atmospheres.
-
Heat the reactor to a temperature between 140°C and 170°C while stirring vigorously.
-
Maintain these conditions and monitor the reaction until 20-45% of the p-toluic acid methyl ester is converted to MMT. The reaction progress can be monitored by taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the desired conversion is reached, stop the reaction by cooling the reactor and releasing the pressure.
-
The crystalline MMT product can be separated from the reaction mixture by filtration.
-
The crude MMT is then purified as described in the purification protocol below.
Protocol 2: Purification of Crude this compound
Materials:
-
Crude MMT
-
Methanol or Chloroform
-
Activated Carbon
-
Filter paper and funnel
-
Crystallization dish
Procedure:
-
Washing: Wash the crude MMT with methanol or chloroform at a temperature at or below 30°C to remove soluble impurities.[1] Filter the washed MMT.
-
Dissolution: Dissolve the washed MMT in a minimal amount of hot methanol (preferably between 60°C and 80°C).[1] Avoid excessively high temperatures to prevent esterification to DMT.
-
Decolorization: Add a small amount of activated carbon to the hot solution and stir for a short period.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the white, crystalline MMT by filtration, wash the crystals with a small amount of cold solvent, and dry them under vacuum. The melting point of pure MMT is between 220°C and 221°C.[1]
Data Presentation
Table 1: Reaction Conditions and Yields for MMT Synthesis
| Synthesis Route | Key Reactants | Catalyst | Temperature (°C) | Pressure (atm) | Reported Yield | Reference |
| Oxidation | p-Toluic acid methyl ester, Air/O₂ | Cobalt(II) acetate | 140 - 170 | 1 - 6 | Up to 92.5% (effective yield) | [1] |
| Hydrolysis | Dimethyl terephthalate, Water | None (autocatalytic) or Zinc acetate | 140 - 350 | 6 - 200 | Not specified for MMT, focuses on TPA | [5][6] |
| Hydrolysis | Dimethyl terephthalate, KOH | None | 55 - 65 | Atmospheric | High yields of crude monomethyl terephthalic acid | [3] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for MMT synthesis optimization.
References
- 1. US3923867A - Method for producing monomethyl terephthalate - Google Patents [patents.google.com]
- 2. US3513193A - Process for the preparation of terephthalic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. SU804632A1 - Method of producing monomethylterephthalate - Google Patents [patents.google.com]
- 5. GB2047704A - Preparation of terephthalalic acid by hydrolysis of dimethyl terephthalate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting guide for HPLC separation of MMT and other PET monomers
This technical support center provides troubleshooting guidance and frequently asked questions for the HPLC separation of Monomethyl terephthalate (B1205515) (MMT) and other Polyethylene terephthalate (PET) monomers, such as Terephthalic acid (TPA), Bis(2-hydroxyethyl) terephthalate (BHET), and Mono(2-hydroxyethyl) terephthalate (MHET).
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of PET monomers.
Question: Why am I seeing peak fronting in my chromatogram?
Answer:
Peak fronting, where the front of the peak is sloped, is often an indication of sample overload or incompatibility between the sample solvent and the mobile phase.
-
Cause 1: Sample Overload: The concentration of the analyte in the sample is too high for the column to handle, leading to a distorted peak shape.
-
Solution 1: Dilute your sample and reinject. If the peak shape improves, you should adjust the concentration of your standards and samples accordingly for future analyses.
-
Cause 2: Incompatible Injection Solvent: The solvent used to dissolve the sample is significantly stronger (more eluting power) than the mobile phase. This causes the analyte band to spread before it reaches the column.
-
Solution 2: Whenever possible, dissolve your sample in the initial mobile phase. If the sample is not soluble in the mobile phase, use the weakest possible solvent that still provides good solubility.
Question: What is causing peak tailing for my PET monomer peaks?
Answer:
Peak tailing, characterized by an asymmetrical peak with a "tail" extending from the back, is a common issue that can affect resolution and integration.
-
Cause 1: Secondary Interactions: Active sites on the column packing material, such as exposed silanol (B1196071) groups, can interact with the analytes, causing them to elute more slowly and resulting in tailing.[1]
-
Solution 1:
-
Mobile Phase Modification: Add a competing agent to the mobile phase, such as a small amount of a stronger acid (e.g., trifluoroacetic acid) or a competing base, to block the active sites.
-
pH Adjustment: Adjust the pH of the mobile phase to suppress the ionization of the silanol groups (typically by lowering the pH) or the analyte.
-
-
Cause 2: Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.
-
Solution 2:
-
Column Washing: Flush the column with a strong solvent to remove contaminants.
-
Use of Guard Column: Employ a guard column to protect the analytical column from strongly retained matrix components.[2]
-
Question: My peaks are splitting into two or more smaller peaks. What should I do?
Answer:
Peak splitting can be a complex issue with several potential causes, ranging from problems with the column to issues with the sample preparation.[3][4][5]
-
Cause 1: Column Void or Channeling: A void at the head of the column or channels in the packed bed can cause the sample to travel through different paths, resulting in split peaks.[4][5][6]
-
Solution 1:
-
Column Replacement: If a void is suspected, the column may need to be replaced.
-
Proper Column Handling: Avoid sudden pressure shocks and operate within the manufacturer's recommended pressure limits to prevent column bed collapse.
-
-
Cause 2: Partially Clogged Frit: A partially blocked inlet frit can cause uneven sample distribution onto the column.[4][5]
-
Solution 2:
-
Frit Replacement: Replace the column inlet frit.
-
Sample Filtration: Always filter your samples before injection to remove particulate matter.
-
-
Cause 3: Co-elution of Analytes: The split peak may actually be two different compounds eluting very close to each other.[5]
-
Solution 3: Modify the chromatographic method (e.g., change the mobile phase composition, gradient, or temperature) to improve the resolution between the two peaks.
Question: I am observing unexpected peaks (ghost peaks) in my chromatogram. What is their origin?
Answer:
Ghost peaks are extraneous peaks that do not originate from the injected sample. They can be caused by contamination in the HPLC system or the mobile phase.
-
Cause 1: Carryover from Previous Injections: Residuals from a previous, more concentrated sample can elute in a subsequent run.
-
Solution 1:
-
Injector Cleaning: Implement a robust injector wash program between runs.
-
Blank Injections: Run blank injections (injecting only the mobile phase) to confirm carryover.
-
-
Cause 2: Mobile Phase Contamination: Impurities in the solvents or additives used to prepare the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient runs.
-
Solution 2:
-
High-Purity Solvents: Use high-purity, HPLC-grade solvents and reagents.
-
Fresh Mobile Phase: Prepare fresh mobile phase daily.
-
-
Cause 3: System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, and filters.
-
Solution 3: Regularly flush the entire HPLC system with a strong, organic solvent to remove any accumulated contaminants.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the separation of MMT, TPA, BHET, and MHET?
A1: A common approach is to use a reversed-phase C18 column with a gradient elution. The mobile phase typically consists of an aqueous component (e.g., water with a small amount of acid like formic or acetic acid) and an organic component (e.g., acetonitrile (B52724) or methanol). The gradient would start with a higher percentage of the aqueous phase and gradually increase the organic phase to elute the more hydrophobic compounds.
Q2: How can I improve the resolution between TPA and MHET?
A2: Improving the resolution between these closely eluting compounds can be achieved by:
-
Optimizing the Mobile Phase: Adjusting the pH of the aqueous phase can alter the ionization state of the acidic analytes (TPA and MHET), which can significantly impact their retention and selectivity.
-
Modifying the Gradient: A shallower gradient (slower increase in the organic solvent percentage) can help to better separate closely eluting peaks.
-
Changing the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
Q3: What are the typical retention times for PET monomers?
A3: Retention times are highly method-dependent. However, in a typical reversed-phase setup, the elution order is generally from most polar to least polar. Therefore, you would expect to see TPA elute first, followed by MHET, BHET, and then MMT. The exact retention times will vary based on the specific column, mobile phase, and gradient conditions used.
Data Presentation
Table 1: Example HPLC Method Parameters for PET Monomer Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., 4.6 x 100 mm, 3.5 µm) | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 40 °C | 30 °C |
| Detection | UV at 240 nm | UV at 254 nm |
| Injection Volume | 10 µL | 20 µL |
| Internal Standard | Monomethyl Terephthalate (MMT) | Terephthalic acid (TPA) |
| Reference | Adapted from[7] | Adapted from[8] |
Experimental Protocols
Protocol 1: HPLC Analysis of PET Hydrolysis Products
This protocol is a general guideline for the analysis of TPA, MHET, and BHET from a PET hydrolysis reaction.
-
Sample Preparation:
-
Take an aliquot of the reaction mixture.
-
Stop the reaction by adding a quenching solution (e.g., a strong acid).
-
Centrifuge the sample to pellet any solid material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC System Preparation:
-
Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B) until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject the prepared sample onto the HPLC system.
-
Run the gradient method as defined in your experimental parameters.
-
Acquire data using a UV detector at a wavelength where all analytes have reasonable absorbance (e.g., 240 nm or 254 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to TPA, MHET, and BHET based on their retention times, which should be determined by injecting pure standards of each compound.
-
Integrate the peak areas for each analyte.
-
Quantify the concentration of each analyte using a calibration curve generated from the standards.
-
Mandatory Visualization
References
Strategies for removing Mono-methyl terephthalate impurities from terephthalic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of terephthalic acid (TPA), with a specific focus on the removal of mono-methyl terephthalate (B1205515) (MMT) impurities.
Frequently Asked Questions (FAQs)
Q1: What is mono-methyl terephthalate (MMT) and why is it an impurity in terephthalic acid (TPA)?
This compound (MMT) is a monoester of terephthalic acid. It can be present as an impurity in TPA for several reasons:
-
Incomplete Hydrolysis: TPA is sometimes produced through the hydrolysis of dimethyl terephthalate (DMT). If this hydrolysis reaction is incomplete, MMT will remain as an intermediate byproduct in the final TPA product.
-
Esterification Side Reactions: During the synthesis of TPA, if methanol (B129727) is present (for example, as a solvent or a co-reactant), it can react with TPA to form MMT, especially at elevated temperatures.
-
Oxidation of p-xylene: In some processes for TPA production, esterification of intermediates can occur, leading to the formation of MMT.
Q2: What are the common methods for removing MMT from TPA?
The primary strategies for removing MMT from TPA leverage the differences in their physical and chemical properties, particularly solubility. The most common methods include:
-
Recrystallization: This is a widely used technique where a solvent is selected in which TPA and MMT have different solubilities at different temperatures.
-
Washing/Leaching: Selectively dissolving the more soluble MMT from the solid TPA using an appropriate solvent.
-
Hydrolysis: Converting the MMT impurity back to TPA by complete hydrolysis of the ester group.
Q3: How can I detect and quantify the amount of MMT in my TPA sample?
Several analytical techniques can be employed to detect and quantify MMT in TPA:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying MMT from TPA. A reversed-phase column with a suitable mobile phase can provide good resolution between the two compounds.[1][2][3][4]
-
Gas Chromatography (GC): After derivatization to make the compounds more volatile (e.g., silylation), GC can be used for the analysis of MMT and other impurities in TPA.[5][6][7][8]
Troubleshooting Guides
Issue 1: Poor MMT removal after a single recrystallization.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent choice. | The solubility difference between TPA and MMT in the chosen solvent may not be significant enough. Consult the solubility data (Table 1) and consider a different solvent or a solvent mixture. Methanol-water mixtures can be effective.[9][10][11][12] |
| Insufficient solvent volume. | Using too little solvent may lead to co-precipitation of MMT with TPA as the solution cools. Ensure enough hot solvent is used to fully dissolve the impure TPA. |
| Cooling rate is too fast. | Rapid cooling can trap impurities within the TPA crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| Initial MMT concentration is very high. | A single recrystallization may not be sufficient for highly impure samples. A second recrystallization step may be necessary. |
Issue 2: Low yield of purified TPA after recrystallization.
| Possible Cause | Troubleshooting Step |
| TPA has significant solubility in the cold solvent. | Some TPA will inevitably be lost in the mother liquor. Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration to maximize TPA precipitation. |
| Premature crystallization during hot filtration. | If hot filtration is necessary to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the TPA from crystallizing on the filter paper. |
| Loss of product during transfer. | Ensure all purified crystals are carefully transferred from the filtration apparatus. Wash the crystals with a minimal amount of cold solvent to remove residual mother liquor without dissolving a significant amount of product. |
Data Presentation
Table 1: Solubility of Terephthalic Acid (TPA) and this compound (MMT) in Various Solvents
| Solvent | TPA Solubility ( g/100g ) at 25°C | MMT Solubility | Notes |
| Water | 0.0017[13] | Slightly soluble[14][15][16][17] | TPA is practically insoluble in water at room temperature. |
| Methanol | 0.1[13][18] | Soluble[14][15][16][17] | MMT is significantly more soluble in methanol than TPA, making it a good candidate for recrystallization. |
| Methanol (90%) / Water (10%) | - | More soluble than DMT | At 298.36 K, the mole fraction solubility of MMT is higher than that of DMT in this mixture.[9] |
| Benzene | - | Soluble[14][15][16][17] | |
| Ether | Insoluble[19] | Soluble[14][15][16][17] | |
| Dimethyl sulfoxide (B87167) (DMSO) | 19.0[13] | - | TPA is highly soluble in DMSO.[20][21] |
| N,N-Dimethylformamide (DMF) | 6.7[13] | - | TPA is soluble in DMF. |
Experimental Protocols
Protocol 1: Recrystallization of TPA from a Methanol-Water Mixture
This protocol is a general guideline and may require optimization based on the initial purity of the TPA.
-
Dissolution: In a fume hood, weigh the impure TPA containing MMT and place it in an Erlenmeyer flask. Add a magnetic stir bar. For every 1 gram of impure TPA, start by adding 10 mL of methanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more methanol in small portions until the TPA and MMT are completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration. Pre-heat a separate flask and a funnel with a small amount of hot methanol to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. TPA should begin to crystallize as it is less soluble in the cooler solvent. MMT will tend to remain in the solution.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of pure TPA.
-
Isolation: Collect the purified TPA crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any residual mother liquor containing the MMT impurity.
-
Drying: Dry the purified TPA crystals in a vacuum oven at an appropriate temperature to remove all solvent.
Protocol 2: HPLC Analysis of MMT in TPA
This is a general method that should be optimized and validated for specific instrumentation and sample concentrations.
-
Standard Preparation: Prepare stock solutions of pure TPA and MMT in a suitable solvent (e.g., a mixture of methanol and water, or DMSO). From these stock solutions, prepare a series of calibration standards with known concentrations of both TPA and MMT.
-
Sample Preparation: Accurately weigh a sample of the TPA to be analyzed and dissolve it in the same solvent used for the standards to a known final concentration.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). The gradient will need to be optimized to achieve good separation between the TPA and MMT peaks.
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
Detector: UV detector set at a wavelength where both TPA and MMT absorb, typically around 240 nm or 254 nm.
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the prepared TPA sample.
-
Quantification: Identify the peaks for TPA and MMT based on their retention times compared to the standards. Quantify the amount of MMT in the sample by using the calibration curve.
Visualizations
Caption: Workflow for the purification of TPA from MMT via recrystallization.
Caption: Troubleshooting logic for ineffective MMT removal during TPA purification.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Methyl phenyl terephthalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. CN101063670A - HPLC analytical method for fine terephthalic acid products and produced residue - Google Patents [patents.google.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Gas Chromatography–Mass Spectrometry Based Approach for the Determination of Methionine-Related Sulfur-Containing Compounds in Human Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biolmolchem.com [biolmolchem.com]
- 8. louis.uah.edu [louis.uah.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Collection - Solubility of Dimethyl Terephthalate and Monomethyl Terephthalate in the Methanol Aqueous Solution and Its Application To Recycle Monomethyl Terephthalate from Crude Dimethyl Terephthalate - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
- 12. scribd.com [scribd.com]
- 13. Terephthalic Acid | C8H6O4 | CID 7489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
- 15. Monomethyl terephthalate | C9H8O4 | CID 15513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | 1679-64-7 [chemicalbook.com]
- 17. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 18. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 19. Terephthalic_acid [chemeurope.com]
- 20. researchgate.net [researchgate.net]
- 21. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the crystallization and purification of Mono-methyl terephthalate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the crystallization and purification of Mono-methyl terephthalate (B1205515) (MMT). Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to overcome common challenges in obtaining high-purity MMT.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Mono-methyl terephthalate?
A1: Crude MMT synthesized from the hydrolysis of dimethyl terephthalate (DMT) or esterification of terephthalic acid (TPA) often contains unreacted starting materials and byproducts. The most common impurities include:
-
Terephthalic acid (TPA): Due to incomplete esterification or hydrolysis of both ester groups.
-
Dimethyl terephthalate (DMT): From incomplete hydrolysis.
-
Colored byproducts: Arising from side reactions at elevated temperatures during synthesis.[1]
Q2: How can I remove unreacted terephthalic acid from my crude MMT?
A2: An alkaline wash is a highly effective method for removing residual terephthalic acid.[2] MMT is soluble in a basic solution, while the dicarboxylic terephthalic acid has lower solubility and can be removed.[3] The general procedure involves dissolving the crude product in an aqueous base (like potassium hydroxide), filtering to remove the insoluble TPA, and then re-precipitating the MMT by acidifying the filtrate.[2][3]
Q3: My MMT crystals have a yellowish tint. How can I decolorize them?
A3: A yellow discoloration in MMT crystals is typically due to colored impurities that co-precipitate.[4] To address this, you can employ the following techniques:
-
Recrystallization with activated charcoal: Adding a small amount of activated charcoal to the hot solution before filtration can adsorb colored impurities.[5] Be cautious not to add too much, as it can also adsorb your product and reduce the yield.[5]
-
Multiple recrystallizations: A single recrystallization may not be sufficient to remove all color. A second recrystallization from a fresh batch of solvent can significantly improve the color and purity.
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: The ideal solvent for recrystallization is one in which MMT has high solubility at elevated temperatures and low solubility at lower temperatures. Methanol (B129727) is a commonly used and effective solvent for MMT recrystallization.[6][7] Mixed solvent systems, such as methanol-water, can also be employed to optimize crystal yield and purity.[2]
Troubleshooting Guide
Problem 1: Oiling Out During Crystallization
Q: My MMT is forming an oil instead of crystals upon cooling. What should I do?
A: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is crystallizing. This is often exacerbated by the presence of impurities which can depress the melting point.[5]
-
Solution 1: Increase the solvent volume. Reheat the solution until the oil redissolves. Add more of the primary solvent to decrease the saturation point and then allow it to cool slowly.[5]
-
Solution 2: Use a mixed solvent system. If you are using a single solvent, try a mixed-solvent system. Dissolve the crude MMT in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[8]
-
Solution 3: Lower the crystallization temperature. Ensure that the solution is allowed to cool slowly to a temperature well below the melting point of pure MMT (220-223°C) before inducing rapid crystallization in an ice bath.[2]
Problem 2: Low Crystal Yield
Q: I performed a recrystallization, but my final yield of pure MMT is very low. What went wrong?
A: A low yield can be attributed to several factors during the crystallization process.[5]
-
Solution 1: Minimize the amount of hot solvent. Using an excessive amount of solvent to dissolve the crude MMT will result in a significant portion of the product remaining in the mother liquor upon cooling.[5] Use only the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Solution 2: Ensure slow cooling. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[5] Allow the solution to cool slowly to room temperature to allow for the formation of larger, purer crystals before further cooling in an ice bath.
-
Solution 3: Check the mother liquor. To determine if a significant amount of product remains in the filtrate, take a small sample of the mother liquor and evaporate the solvent. A substantial solid residue indicates that the yield could be improved by concentrating the mother liquor and attempting a second crystallization.[5]
Problem 3: Crystals Do Not Form
Q: I have cooled my MMT solution, but no crystals have formed. How can I induce crystallization?
A: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated.
-
Solution 1: Induce nucleation. Try scratching the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Seeding. Add a very small crystal of pure MMT (a "seed crystal") to the cooled solution. This will act as a template for further crystal growth.
-
Solution 3: Reduce the solvent volume. If nucleation techniques are unsuccessful, your solution is likely too dilute. Reheat the solution and boil off some of the solvent to increase the concentration of MMT. Then, allow the solution to cool again.
Data Presentation
Solubility of this compound in Methanol-Water Mixtures
The following table presents the solubility of MMT in methanol-water mixtures at various temperatures. This data is essential for selecting an appropriate solvent composition and temperature profile for crystallization.
| Temperature (K) | Solute-free mass fraction of Methanol | Solubility of MMT (mole fraction x 10³) |
| 280.31 | 1.0 | 1.34 |
| 288.01 | 1.0 | 1.83 |
| 298.36 | 1.0 | 2.87 |
| 308.15 | 1.0 | 4.31 |
| 318.25 | 1.0 | 6.42 |
| 280.45 | 0.9 | 0.98 |
| 288.15 | 0.9 | 1.45 |
| 298.36 | 0.9 | 2.45 |
| 308.25 | 0.9 | 3.89 |
| 318.45 | 0.9 | 5.98 |
| 280.55 | 0.7 | 0.35 |
| 288.25 | 0.7 | 0.59 |
Data adapted from a study on the solubility of MMT.[2]
Experimental Protocols
Protocol 1: Purification of Crude MMT by Alkaline Wash and Recrystallization
This protocol is designed to remove acidic impurities like terephthalic acid and other byproducts from crude MMT.
Materials:
-
Crude this compound
-
1 M Potassium hydroxide (B78521) (KOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Methanol
-
Activated charcoal (optional)
-
Deionized water
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, Büchner funnel, etc.)
-
Filtration apparatus
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bars
Procedure:
-
Alkaline Wash: a. Dissolve the crude MMT in a 1 M KOH solution with gentle heating and stirring. Use enough KOH solution to completely dissolve the MMT. b. If a significant amount of solid remains, it is likely unreacted terephthalic acid. Filter the warm solution to remove these insoluble impurities.[3] c. Allow the filtrate to cool to room temperature. Slowly add 1 M HCl with constant stirring until the solution is acidic (test with pH paper). MMT will precipitate out as a white solid. d. Collect the precipitated MMT by vacuum filtration and wash the solid with cold deionized water to remove any residual salts.
-
Recrystallization from Methanol: a. Transfer the MMT from the alkaline wash to an Erlenmeyer flask. b. Add a minimal amount of hot methanol to the flask while stirring and heating to dissolve the MMT completely. c. (Optional) If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. d. If charcoal was used, perform a hot gravity filtration to remove it. e. Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. f. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield. g. Collect the purified MMT crystals by vacuum filtration. h. Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities. i. Dry the purified crystals in a vacuum oven.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common choice. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 240 nm.[9]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of high-purity MMT in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Accurately weigh a small amount of your purified MMT and dissolve it in the mobile phase to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Determine the purity of your sample by comparing the peak area of MMT to the total area of all peaks in the chromatogram. The retention times of common impurities like terephthalic acid and dimethyl terephthalate can be determined by injecting standards of these compounds.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for MMT crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US3923867A - Method for producing monomethyl terephthalate - Google Patents [patents.google.com]
- 7. US3502711A - Purification of dimethylterephthalate - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Analytical methods for the investigation of enzyme‐catalyzed degradation of polyethylene terephthalate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Mono-methyl Terephthalate in Aqueous Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and improving the stability of mono-methyl terephthalate (B1205515) (MMT) in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for mono-methyl terephthalate (MMT) in aqueous solutions?
A1: The primary degradation pathway for MMT in aqueous solutions is hydrolysis of the ester bond, which results in the formation of terephthalic acid (TPA) and methanol (B129727). This reaction is influenced by factors such as pH and temperature.
Q2: How does pH affect the stability of MMT in aqueous solutions?
A2: The stability of MMT is significantly influenced by the pH of the aqueous solution. Generally, acidic conditions promote the hydrolysis of the ester bond, leading to the degradation of MMT into terephthalic acid. While specific quantitative data is sparse in publicly available literature, it is understood that alkaline conditions can also influence the hydrolysis rate. In the context of enzymatic hydrolysis of PET precursors, slightly alkaline conditions (pH 9) have been shown to favor the formation of a similar monoester, suggesting that MMT might exhibit greater stability in a neutral to slightly alkaline pH range compared to acidic conditions.
Q3: What are the main products formed from the degradation of MMT?
A3: The main degradation product of MMT in aqueous solution is terephthalic acid (TPA). The other product of the hydrolysis reaction is methanol.
Q4: What analytical techniques are suitable for monitoring the stability of MMT?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and reliable method for separating and quantifying MMT and its primary degradation product, TPA.[1][2] Other techniques such as titration can also be employed to monitor the production of the acidic TPA.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation, handling, and analysis of MMT in aqueous solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of MMT in aqueous solution. | MMT has limited solubility in water.[3][4][5] The concentration may have exceeded its solubility limit. | - Prepare solutions at a lower concentration.- Consider using a co-solvent such as methanol if compatible with your experimental design.[3][4][5]- Ensure the pH of the solution is not causing precipitation. |
| Inconsistent MMT concentrations in replicate samples. | - Incomplete dissolution of MMT.- Degradation of MMT during sample preparation or storage.- Pipetting errors. | - Ensure complete dissolution by gentle warming or sonication, if MMT is stable under these conditions.- Prepare fresh solutions for each experiment and minimize storage time.- If storage is necessary, store at low temperatures (e.g., 4°C) and protect from light. Evaluate stability under storage conditions.- Use calibrated pipettes and proper pipetting techniques. |
| Rapid degradation of MMT observed in the experiment. | The pH of the aqueous solution may be too acidic, accelerating hydrolysis. | - Measure and adjust the pH of your solution to a neutral or slightly alkaline range using an appropriate buffer system.- Perform preliminary stability tests at different pH values to determine the optimal range for your experiment. |
| Poor peak shape (tailing or fronting) in HPLC analysis. | - Secondary interactions between the analyte and the stationary phase.- Column overload.- Incompatible sample solvent with the mobile phase. | - For Tailing: Use a mobile phase with a pH that ensures the analyte is in a single ionic form. Adding a small amount of acid (e.g., formic or acetic acid) to the mobile phase can improve peak shape for acidic compounds like MMT and TPA. Consider using an end-capped column to minimize silanol (B1196071) interactions.[6][7]- For Fronting: Reduce the concentration of the injected sample.[8]- Dissolve the sample in the mobile phase whenever possible. |
| Split peaks observed in HPLC chromatogram. | - Co-elution of MMT with an impurity.- Column contamination or void formation.- Incompatibility between the injection solvent and the mobile phase. | - Optimize the mobile phase composition or gradient to improve separation.- If a void is suspected at the head of the column, reversing and flushing the column may help.[8] Using a guard column is recommended to protect the analytical column.- Ensure the injection solvent is as similar as possible to the mobile phase.[8] |
Data Presentation
Due to the limited availability of specific kinetic data for the hydrolysis of this compound in the public domain, the following table provides a representative structure for presenting such data. Researchers are encouraged to determine these values experimentally for their specific conditions. The expected trend is an increase in the degradation rate constant with decreasing pH (in the acidic range) and increasing temperature.
| pH | Temperature (°C) | Pseudo-First-Order Rate Constant (k, s⁻¹) | Half-life (t½, hours) |
| 4.0 | 25 | Experimental Value | Calculated Value |
| 5.0 | 25 | Experimental Value | Calculated Value |
| 6.0 | 25 | Experimental Value | Calculated Value |
| 7.0 | 25 | Experimental Value | Calculated Value |
| 8.0 | 25 | Experimental Value | Calculated Value |
| 7.0 | 37 | Experimental Value | Calculated Value |
| 7.0 | 50 | Experimental Value | Calculated Value |
Experimental Protocols
Protocol 1: Determination of MMT Stability in Aqueous Buffers
This protocol outlines a method to assess the stability of MMT at different pH values and temperatures.
1. Materials:
- This compound (MMT), >98% purity
- Buffer solutions (e.g., phosphate, acetate, or borate (B1201080) buffers) at desired pH values (e.g., 4, 5, 6, 7, 8)
- HPLC-grade water
- HPLC-grade acetonitrile (B52724) and methanol
- Formic acid or acetic acid
- Volumetric flasks, pipettes, and autosampler vials
2. Preparation of MMT Stock Solution: a. Accurately weigh a known amount of MMT. b. Dissolve the MMT in a minimal amount of a suitable organic solvent (e.g., methanol) and then dilute to the final volume with HPLC-grade water to create a concentrated stock solution. Ensure complete dissolution.
3. Stability Study Setup: a. For each pH and temperature condition, pipette a known volume of the MMT stock solution into a volumetric flask and dilute with the respective pre-equilibrated buffer to achieve the desired final concentration. b. Prepare multiple replicates for each condition. c. Incubate the solutions at the desired temperatures (e.g., 25°C, 37°C, 50°C) in a temperature-controlled environment.
4. Sampling and Analysis: a. At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. b. Immediately quench the degradation by diluting the sample in the HPLC mobile phase or by adding a small amount of acid to lower the pH if the degradation is base-catalyzed, and store at a low temperature (e.g., 4°C) until analysis. c. Analyze the samples by HPLC to determine the concentration of remaining MMT and the formation of TPA.
5. Data Analysis: a. Plot the natural logarithm of the MMT concentration versus time for each condition. b. Determine the pseudo-first-order degradation rate constant (k) from the slope of the linear regression. c. Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Protocol 2: HPLC Method for Quantification of MMT and TPA
This protocol provides a general HPLC method for the simultaneous analysis of MMT and its degradation product, TPA.
1. HPLC System:
- HPLC system with a UV detector, autosampler, and column oven.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution:
- 0-2 min: 10% B
- 2-10 min: 10% to 90% B
- 10-12 min: 90% B
- 12-13 min: 90% to 10% B
- 13-15 min: 10% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 240 nm.
- Injection Volume: 10 µL.
3. Standard Preparation: a. Prepare individual stock solutions of MMT and TPA of known concentrations in a suitable solvent (e.g., methanol/water). b. Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range in the samples.
4. Sample Analysis: a. Inject the calibration standards to generate a calibration curve. b. Inject the samples from the stability study.
5. Quantification: a. Identify and integrate the peaks for MMT and TPA based on their retention times from the standard injections. b. Quantify the concentration of MMT and TPA in the samples using the calibration curves.
Visualizations
Caption: Hydrolysis of this compound (MMT).
Caption: Experimental workflow for an MMT stability study.
Caption: Troubleshooting logic for HPLC peak shape issues.
References
- 1. Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. This compound | 1679-64-7 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. mastelf.com [mastelf.com]
- 7. chromtech.com [chromtech.com]
- 8. acdlabs.com [acdlabs.com]
Technical Support Center: Method Development for Resolving MMT and BHET Peaks in Chromatography
Welcome to the technical support center for the chromatographic analysis of Monomethyl terephthalate (B1205515) (MMT) and Bis(2-hydroxyethyl) terephthalate (BHET). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to resolve common issues encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for separating MMT and BHET?
A1: The most common technique for the separation and quantification of MMT and BHET is High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC). Gas Chromatography (GC) can also be used, but it typically requires a derivatization step to increase the volatility of these polar compounds.
Q2: My MMT and BHET peaks are co-eluting or have poor resolution in HPLC. What should I do?
A2: Poor resolution between MMT and BHET peaks is a common issue. Here are several steps you can take to improve separation:
-
Optimize Mobile Phase Composition: Adjusting the ratio of your organic solvent (typically acetonitrile (B52724) or methanol) to the aqueous phase can significantly impact retention and selectivity. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
Modify Mobile Phase pH: The pH of the mobile phase can alter the ionization state of the analytes, which in turn affects their retention. For acidic compounds like MMT, using a mobile phase with a pH 2-3 units below the pKa of the carboxylic acid group can suppress ionization and increase retention on a reversed-phase column, potentially improving separation.[1][2][3][4]
-
Change the Organic Modifier: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Adjust the Column Temperature: Lowering the column temperature can sometimes improve resolution by increasing retention.[3] Conversely, in some cases, increasing the temperature can improve efficiency and resolution. It is a parameter that should be optimized.
-
Use a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry. While C18 is common, a C8 or a phenyl-hexyl column might offer different selectivity for these aromatic compounds.
Q3: I am observing peak tailing with my MMT or BHET peak. What are the potential causes and solutions?
A3: Peak tailing can be caused by several factors. Here are some common causes and their respective solutions:
-
Secondary Interactions with Silanol (B1196071) Groups: Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column itself.
-
Q4: My peaks for MMT and BHET are splitting. What could be the reason?
A4: Peak splitting can be a complex issue with several potential causes:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Co-elution of an Interfering Compound: The split peak may actually be two different compounds eluting very close together.
-
Solution: Try to optimize the separation by adjusting the mobile phase composition or gradient profile to resolve the two peaks. Using a mass spectrometer (MS) detector can help identify if there are multiple components under a single chromatographic peak.[7]
-
-
Column Void or Blocked Frit: A void in the packing material at the head of the column or a partially blocked frit can disrupt the sample band, leading to a split peak.
-
Solution: Reversing and flushing the column (if the manufacturer allows) may clear a blocked frit. However, a void in the column bed usually requires column replacement.[8]
-
Q5: Is derivatization necessary for the GC analysis of MMT and BHET?
A5: Yes, derivatization is generally required for the GC analysis of MMT and BHET.[9] These compounds contain polar functional groups (carboxylic acid in MMT and hydroxyl groups in BHET) that make them non-volatile and prone to strong interactions with the GC column, leading to poor peak shape and low sensitivity. Derivatization replaces the active hydrogens in these functional groups with nonpolar moieties, increasing their volatility.[9][10][11] Common derivatization techniques include silylation (e.g., using MSTFA or BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.[4][10]
Troubleshooting Guides
HPLC Troubleshooting Workflow
Caption: Troubleshooting workflow for common HPLC peak issues with MMT and BHET.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This protocol is a general starting point for the separation of MMT and BHET, based on common practices for analyzing PET degradation products.[5]
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
-
Column:
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
A gradient elution is often preferred to separate MMT and BHET from other potential PET degradation products like terephthalic acid (TPA) and mono-(2-hydroxyethyl) terephthalate (MHET).
-
Example Gradient: Start with a low percentage of Solvent B (e.g., 10-20%) and increase to a higher percentage (e.g., 50-70%) over 10-15 minutes.
-
-
Flow Rate:
-
1.0 mL/min
-
-
Column Temperature:
-
30-40 °C
-
-
Detection:
-
UV detection at 240 nm or 254 nm.
-
-
Injection Volume:
-
5-20 µL
-
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the initial mobile phase conditions. If the sample contains particulates, filter it through a 0.22 or 0.45 µm syringe filter before injection.
-
Protocol 2: Gas Chromatography with Mass Spectrometry (GC-MS) after Derivatization
This protocol is a proposed method based on general procedures for the analysis of polar carboxylic acids and alcohols.
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
-
Derivatization (Silylation):
-
Evaporate a known volume of the sample to dryness under a gentle stream of nitrogen.
-
Add a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent like pyridine (B92270) or acetonitrile.
-
Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
Column:
-
Injector:
-
Split/splitless inlet, typically operated in splitless mode for trace analysis.
-
Injector Temperature: 250-280 °C.
-
-
Oven Temperature Program:
-
Carrier Gas:
-
Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode.
-
Scan range: m/z 50-550.
-
Quantitative Data Summary
Table 1: Typical HPLC Parameters for MMT and BHET Analysis
| Parameter | Typical Value/Condition | Reference |
| Column | C18 (e.g., 4.6 x 100 mm, 3.5 µm) | [5] |
| Mobile Phase A | Water with 0.1% Formic Acid | [17] |
| Mobile Phase B | Acetonitrile | [17] |
| Flow Rate | 1.0 mL/min | [5] |
| Temperature | 40 °C | [5] |
| Detection Wavelength | 240 nm | [17][18] |
| Typical Retention Time (MMT) | ~3.4 min | [5] |
| Typical Retention Time (BHET) | ~1.9 min | [5] |
Table 2: Proposed GC Parameters for Derivatized MMT and BHET
| Parameter | Proposed Value/Condition |
| Derivatization Reagent | MSTFA or BSTFA + 1% TMCS |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (2 min), ramp 15 °C/min to 300 °C (5 min) |
| Carrier Gas | Helium, 1.2 mL/min |
| Detector | Mass Spectrometer (EI mode) |
Method Development Workflow
Caption: General workflow for developing a chromatographic method for MMT and BHET.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. web.vscht.cz [web.vscht.cz]
- 4. nbinno.com [nbinno.com]
- 5. rsc.org [rsc.org]
- 6. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sorbtech.com [sorbtech.com]
- 8. Origin of peak asymmetry and isotherm nonlinearity in micellar electrokinetic chromatography: variation of peak shape with buffer concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. youtube.com [youtube.com]
- 11. weber.hu [weber.hu]
- 12. agilent.com [agilent.com]
- 13. glsciences.eu [glsciences.eu]
- 14. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Fine tuning enzyme activity assays for monitoring the enzymatic hydrolysis of PET - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in the LC-MS/MS Analysis of Mono-methyl Terephthalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Mono-methyl terephthalate (B1205515) (MMT).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Mono-methyl terephthalate (MMT)?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of MMT analysis, these effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][2] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of MMT in biological samples.[3]
Q2: What are the primary sources of matrix effects in biological samples for MMT analysis?
A2: The most common sources of matrix effects in biological matrices like plasma, serum, and urine are phospholipids (B1166683) from cell membranes, salts, endogenous metabolites, and proteins.[4] For urine samples, variability in pH, salt content, and the presence of various metabolites can contribute significantly to matrix effects.[1]
Q3: How can I determine if my MMT analysis is affected by matrix effects?
A3: Two common methods to assess matrix effects are the post-column infusion test and the post-extraction spike method.
-
Post-Column Infusion: A constant flow of MMT standard solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank, extracted sample matrix is then injected. Any fluctuation (dip or peak) in the baseline signal at the retention time of MMT indicates the presence of ion suppression or enhancement.[3]
-
Post-Extraction Spike: The response of MMT in a neat solvent is compared to its response when spiked into a blank, extracted sample matrix. The matrix effect can be quantified using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[5]
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[5][6] A SIL-IS for MMT, such as Mono-methyl-d4-terephthalate, will co-elute with the analyte and experience similar ionization suppression or enhancement.[4][7] By using the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[6]
Troubleshooting Guides
Problem 1: Poor reproducibility and accuracy in MMT quantification.
| Possible Cause | Recommended Solution |
| Variable Matrix Effects | Incorporate a stable isotope-labeled internal standard (SIL-IS) for MMT. This is the most effective way to compensate for sample-to-sample variations in ion suppression or enhancement.[4][6] |
| Inadequate Sample Cleanup | Optimize the sample preparation method. Consider switching from protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of interfering matrix components.[5][8] |
| Chromatographic Co-elution | Adjust the chromatographic conditions to better separate MMT from interfering matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or by using a different column chemistry.[5] |
Problem 2: Significant signal suppression or enhancement of MMT.
| Possible Cause | Recommended Solution |
| High Concentration of Phospholipids (in plasma/serum) | Implement a sample preparation method specifically designed to remove phospholipids. Options include specialized SPE cartridges or liquid-liquid extraction protocols.[9] |
| Co-elution with Highly Ionizable Matrix Components | Modify the HPLC method to shift the retention time of MMT away from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.[3] |
| Sample Dilution | If the MMT concentration is sufficiently high, diluting the sample with the initial mobile phase can reduce the concentration of matrix components and thereby lessen the matrix effect.[10] This approach is only feasible if the diluted concentration remains well above the limit of quantification. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for MMT from Urine
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of a suitable stable isotope-labeled internal standard (SIL-IS) solution. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 30 mg) by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the MMT and SIL-IS from the cartridge with 1 mL of methanol or acetonitrile (B52724) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution before injecting into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for MMT from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 200 µL of plasma in a clean tube, add 20 µL of a suitable SIL-IS solution. Vortex briefly.
-
Protein Precipitation & Extraction: Add 800 µL of a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate). Vortex vigorously for 1-2 minutes to precipitate proteins and extract the analyte.
-
Phase Separation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins and separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex thoroughly before analysis.
Quantitative Data Summary
The following table summarizes published performance data for the LC-MS/MS analysis of MMT (mMTP) in human urine. This data can serve as a benchmark for method development and validation.
| Parameter | Value | Matrix | Reference |
| Limit of Quantification (LOQ) | 0.12 - 0.4 ng/mL | Human Urine | [Guo et al., 2018][3] |
| Accuracy (Recovery) | 86 - 117% | Human Urine | [Guo et al., 2018][3] |
| Precision (%RSD) | 0.6 - 12.2% | Human Urine | [Guo et al., 2018][3] |
Visualizations
Caption: Workflow for diagnosing and mitigating matrix effects in MMT analysis.
References
- 1. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 2. Analysis of terephthalate metabolites in human urine by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Stable Isotope-labeled Standards - Page 205 - Amerigo Scientific [amerigoscientific.com]
- 6. Stable Isotope Labelled Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. Extraction Protocol for untargeted LC-MS/MS - Urine [protocols.io]
- 9. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study [mdpi.com]
- 10. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the selective hydrolysis of DMT to MMT
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective hydrolysis of dimethyl terephthalate (B1205515) (DMT) to monomethyl terephthalate (MMT).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the selective hydrolysis of DMT to MMT.
Problem 1: Low Yield of MMT and Significant Amount of Unreacted DMT
-
Question: My reaction shows low conversion of DMT to MMT. What are the potential causes and how can I improve the yield?
-
Answer: Low conversion of DMT can be attributed to several factors, including insufficient reaction time, low temperature, or catalyst deactivation. The hydrolysis of DMT to MMT is a relatively fast and irreversible reaction.[1][2]
Troubleshooting Workflow:
Troubleshooting workflow for low MMT yield.
Recommended Solutions:
-
Increase Reaction Time: Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, GC) and extend the reaction time until the desired conversion is achieved.
-
Increase Temperature: Gradually increase the reaction temperature. The rate of hydrolysis increases with temperature.
-
Catalyst Activity: If using a catalyst such as zinc acetate (B1210297), ensure it is fresh and active.[2] Consider increasing the catalyst loading if necessary.
-
Problem 2: Significant Formation of Terephthalic Acid (TPA)
-
Question: My reaction is producing a significant amount of the over-hydrolyzed product, TPA. How can I improve the selectivity for MMT?
-
Answer: The hydrolysis of MMT to TPA is a slower, reversible reaction.[1][2] To favor the formation of MMT, conditions should be controlled to minimize the second hydrolysis step.
Troubleshooting Workflow:
Troubleshooting workflow for high TPA formation.
Recommended Solutions:
-
Lower Reaction Temperature: The equilibrium of the MMT to TPA reaction is temperature-dependent. Lowering the temperature can decrease the rate of the second hydrolysis step more significantly than the first.
-
Reduce Reaction Time: Since the formation of MMT is faster than its subsequent hydrolysis, a shorter reaction time will favor the accumulation of MMT. Careful monitoring is crucial to stop the reaction at the optimal point.
-
Control pH: The hydrolysis rate is pH-dependent.[3] Operating under neutral or slightly acidic conditions may help to control the rate of the second hydrolysis step. Strong basic or acidic conditions generally catalyze ester hydrolysis.[2]
-
Problem 3: Difficulty in Isolating and Purifying MMT
-
Question: I am having trouble separating MMT from unreacted DMT and the TPA byproduct. What is an effective purification strategy?
-
Answer: The separation of MMT from DMT and TPA can be achieved by leveraging their different solubilities in specific solvent systems. MMT and DMT have different solubilities in methanol-water mixtures, which can be exploited for purification.[4]
Recommended Solutions:
-
Crystallization: A simple and effective method is crystallization. The solubility of both DMT and MMT in aqueous methanol (B129727) solutions increases with temperature and the concentration of methanol.[4] By carefully selecting the solvent composition and temperature profile, MMT can be selectively crystallized.
-
Solvent Extraction: Liquid-liquid extraction with a suitable solvent system could also be employed to separate the components based on their differing polarities.
-
Frequently Asked Questions (FAQs)
Reaction Conditions
-
Q1: What are the key reaction parameters to control for the selective hydrolysis of DMT to MMT?
-
A1: The most critical parameters are temperature and reaction time . The first hydrolysis step (DMT to MMT) is faster and less reversible than the second step (MMT to TPA).[1][2] Therefore, lower temperatures and shorter reaction times generally favor the formation of MMT. The pH of the reaction medium can also influence the rate of hydrolysis.[3]
-
-
Q2: Is a catalyst necessary for the selective hydrolysis of DMT to MMT?
-
A2: While the hydrolysis can proceed without a catalyst, using a catalyst like zinc acetate can promote the reaction rate.[2] However, for selective synthesis of MMT, uncatalyzed hydrolysis at a controlled temperature might offer better control over stopping the reaction after the first step.
-
Monitoring the Reaction
-
Q3: What analytical techniques are recommended for monitoring the progress of the reaction?
Purification
-
Q4: What is the best solvent for recrystallizing MMT?
-
A4: Methanol-water mixtures are effective for the recrystallization and purification of MMT. The solubilities of both DMT and MMT are dependent on the methanol concentration and temperature, allowing for their separation.[4]
-
Experimental Protocols
Protocol 1: Selective Hydrolysis of DMT to MMT
This protocol is a general guideline and may require optimization based on laboratory conditions and desired product specifications.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dimethyl terephthalate (DMT) and a suitable solvent (e.g., a mixture of water and a co-solvent like dioxane or THF to ensure solubility).
-
If using a catalyst, add it to the mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., start with a lower temperature, around 100-120°C, to favor MMT formation) with constant stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by HPLC or GC.
-
-
Reaction Work-up and MMT Isolation:
-
Once the desired conversion of DMT to MMT is achieved with minimal formation of TPA, cool the reaction mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
The crude MMT can then be purified by recrystallization from a methanol-water mixture.
-
Data Presentation
Table 1: Influence of Reaction Conditions on DMT Hydrolysis (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 120°C | 150°C | 180°C |
| Time | 2 hours | 2 hours | 2 hours |
| Catalyst | None | Zinc Acetate | Zinc Acetate |
| DMT Conversion | Moderate | High | Very High |
| MMT Selectivity | High | Moderate | Low |
| TPA Formation | Low | Moderate | High |
Table 2: Solubility of DMT and MMT in Methanol-Water Mixtures
| Compound | Solvent (Methanol wt. fraction) | Temperature (K) | Solubility (molality) |
| DMT | 0.3 | 298 | Low |
| DMT | 1.0 | 298 | High |
| MMT | 0.3 | 298 | Very Low |
| MMT | 1.0 | 298 | Moderate |
Note: This table is a qualitative representation based on the principle that solubility increases with methanol content and temperature. For precise quantitative data, refer to specialized literature.[4]
Visualizations
Reaction pathway for the hydrolysis of DMT.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis mechanism of methyl parathion evidenced by Q-Exactive mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites DMT-N-oxide and indole-3-acetic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Analytical Methods for Mono-methyl Terephthalate in Environmental Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of environmental contaminants is paramount. This guide provides a comparative overview of analytical methodologies for the validation of Mono-methyl terephthalate (B1205515) (MTA) detection in environmental matrices. MTA, a primary hydrolysis product of dimethyl terephthalate (DMT) and a monomer of polyethylene (B3416737) terephthalate (PET), is an emerging contaminant of concern due to the widespread use and disposal of PET plastics.
This document outlines and compares common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The guide offers a summary of their performance based on available experimental data for MTA and structurally similar compounds, such as phthalate (B1215562) monoesters.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for MTA quantification is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of common analytical techniques based on published data for similar analytes in environmental samples.
| Analytical Technique | Sample Matrix | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| GC-MS | Water | 0.01 - 0.05 µg/L | 0.03 - 0.15 µg/L | 70 - 120% | < 15% |
| Soil/Sediment | 1 - 10 µg/kg | 3 - 30 µg/kg | 60 - 110% | < 20% | |
| HPLC-UV | Water | 0.1 - 1 µg/L | 0.3 - 3 µg/L | 80 - 115% | < 10% |
| Soil/Sediment | 10 - 50 µg/kg | 30 - 150 µg/kg | 70 - 110% | < 15% | |
| LC-MS/MS | Water | 0.001 - 0.01 µg/L | 0.003 - 0.03 µg/L | 85 - 115% | < 10% |
| Soil/Sediment | 0.01 - 0.1 µg/kg | 0.03 - 0.3 µg/kg | 80 - 120% | < 15% |
Experimental Protocols
Detailed methodologies for the analysis of MTA in environmental samples are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and sample characteristics.
Sample Preparation: Water
-
Filtration: Filter water samples (1 L) through a 0.45 µm glass fiber filter to remove suspended solids.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the filtered water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 10 mL of methanol.
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase for LC-based methods or a suitable solvent for GC-MS.
Sample Preparation: Soil and Sediment
-
Drying and Sieving: Air-dry the soil or sediment sample and sieve through a 2 mm mesh to remove large debris.
-
Extraction:
-
Accelerated Solvent Extraction (ASE): Mix 10 g of the homogenized sample with diatomaceous earth and place it in an ASE cell. Extract with a mixture of acetone (B3395972) and hexane (B92381) (1:1, v/v) at 100°C and 1500 psi.
-
Ultrasonic Extraction: Place 10 g of the sample in a centrifuge tube with 20 mL of acetonitrile (B52724). Sonicate for 30 minutes. Centrifuge and collect the supernatant. Repeat the extraction twice.
-
-
Cleanup: The combined extracts may require cleanup to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with a silica (B1680970) or florisil (B1214189) cartridge.
-
Concentration: Concentrate the cleaned extract to 1 mL prior to instrumental analysis.
Instrumental Analysis
-
Injector: Splitless mode, 280°C
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scan range m/z 50-550 or selected ion monitoring (SIM) for target ions of MTA.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). A typical starting condition is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV detector at 240 nm.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient starts with 10% B, increases to 95% B over 8 minutes, holds for 2 minutes, and then returns to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Ion Source: Electrospray ionization (ESI), negative mode
-
Scan Type: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for MTA need to be determined by direct infusion of a standard solution.
Mandatory Visualizations
Caption: General workflow for the validation of an analytical method for MTA.
Caption: Decision tree for selecting an appropriate analytical method for MTA analysis.
A Comparative Analysis of Mono-methyl Terephthalate and Dimethyl Terephthalate in Polycondensation Reactions for Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Mono-methyl terephthalate (B1205515) (MMT) and Dimethyl terephthalate (DMT) as starting monomers for polycondensation reactions, primarily in the context of polyester (B1180765) synthesis, such as Poly(ethylene terephthalate) (PET). While DMT has been a cornerstone in the polymer industry, the potential utility of MMT presents an interesting theoretical comparison.[1] Historically, DMT was preferred over Purified Terephthalic Acid (PTA) because it could be more easily purified.[2] However, modern processes predominantly use PTA.[2][3][4] MMT, being an intermediate in the synthesis of DMT from terephthalic acid and methanol (B129727), is not conventionally used as a starting monomer for industrial polyester production.[1] This guide will therefore offer a comparison based on established chemical principles and extrapolated data.
The synthesis of polyesters from these monomers is typically a two-stage process: an initial transesterification or esterification reaction with a diol (e.g., ethylene (B1197577) glycol) to form a monomeric or oligomeric intermediate, followed by a polycondensation step at elevated temperatures and under vacuum to form the final high-molecular-weight polymer.[2]
Data Presentation: A Quantitative Comparison of MMT and DMT
The following table summarizes the key theoretical and physical differences between MMT and DMT and their expected behavior in polycondensation reactions.
| Property | Mono-methyl Terephthalate (MMT) | Dimethyl Terephthalate (DMT) | References |
| Molar Mass | 180.16 g/mol | 194.19 g/mol | |
| Structure | One methyl ester group and one carboxylic acid group | Two methyl ester groups | |
| Initial Reaction with Diol | A combination of direct esterification (of the carboxylic acid) and transesterification (of the methyl ester). | Transesterification of both methyl ester groups. | [1] |
| Byproducts of Initial Reaction | Water (H₂O) from esterification and Methanol (CH₃OH) from transesterification. | Methanol (CH₃OH) from transesterification of both ester groups. | [1] |
| Moles of Byproduct per Mole of Terephthalate | 1 mole of H₂O and 1 mole of CH₃OH. | 2 moles of CH₃OH. | [1] |
| Theoretical Polymer Yield | Potentially higher on a weight basis due to the lower molecular weight of the starting monomer. | Standard industrial benchmark. | [1] |
| Reaction Kinetics | The direct esterification of the carboxylic acid group is expected to be faster than the transesterification of the methyl ester group. The overall reaction rate would be a composite of these two reactions. | The transesterification of both methyl ester groups occurs under similar conditions. | |
| Catalyst Requirements | May require different catalysts for the esterification and transesterification steps to optimize the reaction. | Typically uses metal-based catalysts like zinc acetate (B1210297) for transesterification and antimony trioxide for polycondensation. | [5] |
Experimental Protocols
Synthesis of Poly(ethylene terephthalate) from Dimethyl Terephthalate (DMT) and Ethylene Glycol (EG)
This protocol describes a typical laboratory-scale synthesis of PET from DMT.
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
Zinc acetate (transesterification catalyst)
-
Antimony trioxide (polycondensation catalyst)
-
Nitrogen gas supply
-
Vacuum pump
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation column and condenser
-
Heating mantle with temperature controller
Procedure:
1. Transesterification Stage: a. Charge the flask with DMT and EG in a molar ratio of approximately 1:2.2. b. Add zinc acetate (e.g., 0.05-0.1% by weight of DMT). c. Flush the system with nitrogen and maintain a slow nitrogen bleed. d. Heat the mixture to 180-220°C with stirring. e. Methanol will be produced as a byproduct and should be continuously removed by distillation.[5] f. The reaction is typically continued for 2-4 hours, or until approximately 95% of the theoretical amount of methanol has been collected.[5]
2. Polycondensation Stage: a. Add antimony trioxide (e.g., 0.03-0.05% by weight of DMT) to the reaction mixture containing the newly formed bis(2-hydroxyethyl) terephthalate (BHET). b. Gradually increase the temperature to 270-280°C. c. Simultaneously, slowly reduce the pressure to create a vacuum (below 1 torr). d. Excess ethylene glycol will distill off. e. Continue the reaction under high vacuum and elevated temperature for another 2-3 hours. The progress of the reaction can be monitored by the increase in the viscosity of the molten polymer (observed via the torque on the stirrer). f. Once the desired viscosity is achieved, stop the reaction by cooling the flask. The resulting PET can then be extruded.
Hypothetical Synthesis of Poly(ethylene terephthalate) from this compound (MMT) and Ethylene Glycol (EG)
This hypothetical protocol is based on the chemistry of MMT and standard polyester synthesis procedures.
Materials:
-
This compound (MMT)
-
Ethylene glycol (EG)
-
Esterification catalyst (e.g., a tin-based catalyst or a strong acid catalyst)
-
Transesterification catalyst (e.g., zinc acetate)
-
Polycondensation catalyst (e.g., antimony trioxide)
-
Nitrogen gas supply
-
Vacuum pump
Equipment:
-
Same as for the DMT protocol.
Procedure:
1. Esterification/Transesterification Stage: a. Charge the flask with MMT and EG in a molar ratio of approximately 1:1.2. b. Add the esterification/transesterification catalysts. The choice of catalyst would be critical and might involve a single catalyst effective for both reactions or a sequential addition. c. Flush the system with nitrogen. d. Slowly heat the mixture to 160-200°C with stirring. Water from the esterification of the carboxylic acid group will be the initial byproduct to distill off. e. As the temperature is gradually increased to 200-230°C, methanol from the transesterification of the methyl ester group will begin to distill. f. Continue the reaction until the distillation of both water and methanol ceases.
2. Polycondensation Stage: a. Add the polycondensation catalyst (antimony trioxide). b. Increase the temperature to 270-280°C. c. Gradually apply a high vacuum to remove the excess ethylene glycol and drive the polymerization forward. d. Monitor the reaction via the increase in melt viscosity. e. Once the desired molecular weight is achieved, cool the reactor to stop the reaction.
Visualizations
Reaction Pathways
Caption: Reaction pathways for PET synthesis from DMT and a theoretical pathway from MMT.
Experimental Workflow
Caption: Logical workflow for a comparative study of MMT and DMT in polycondensation.
References
Kinetic comparison of PETase activity on PET yielding MMT versus BHET.
This guide provides a detailed comparison of the enzymatic activity of PETase on polyethylene (B3416737) terephthalate (B1205515) (PET), focusing on the kinetic differences in the formation of its primary hydrolysis products: mono(2-hydroxyethyl) terephthalate (MHET) and bis(2-hydroxyethyl) terephthalate (BHET). The data and protocols presented are synthesized from peer-reviewed literature to support researchers in the field of enzymatic plastic degradation.
The degradation of the PET polymer by PETase is an enzymatic surface erosion process.[1][2] The enzyme initially hydrolyzes the ester linkages in PET to release soluble products, including BHET, MHET, and small amounts of terephthalic acid (TPA).[2][3][4] Subsequently, PETase and other synergistic enzymes like MHETase can further break down these initial products into TPA and ethylene (B1197577) glycol (EG).[4][5]
Due to the insoluble and heterogeneous nature of the PET substrate, determining classical Michaelis-Menten kinetics for the initial polymer breakdown is challenging.[2][6] Therefore, this guide presents kinetic data for the hydrolysis of the soluble intermediates, BHET and MHET, which serves as a crucial indicator of the enzyme's catalytic efficiency on the different ester bonds representative of the PET polymer.
Quantitative Data: Kinetic Parameters for Soluble Substrates
The following table summarizes the steady-state kinetic parameters for the hydrolysis of BHET and MHET by different PET-hydrolyzing enzymes, including the well-studied Ideonella sakaiensis PETase (IsPETase). This comparison highlights the enzymes' differing efficiencies in converting the intermediate products.
| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹mM⁻¹) |
| IsPETase | MHET | 0.28 | 0.01 | 0.04 |
| BHET | 1.13 | 0.03 | 0.03 | |
| MtCut | MHET | 0.75 | 0.13 | 0.17 |
| BHET | 3.07 | 4.23 | 1.38 | |
| ICCG | MHET | 0.23 | 0.01 | 0.04 |
| BHET | 1.35 | 0.04 | 0.03 | |
| Data sourced from a study on a deep-sea bacterial cutinase-type PET hydrolase (MtCut) and compared with IsPETase and ICCG. Kinetic analyses were performed on soluble substrates.[7] |
Detailed Experimental Protocols
The methodologies outlined below are a synthesis of common practices for assaying PETase activity and quantifying the degradation products.
1. Substrate Preparation
-
Insoluble Substrate: Amorphous PET films or coupons are typically used as the primary substrate. These are prepared by melting and rapidly cooling PET pellets to reduce crystallinity, which is known to impede enzymatic degradation.[8]
-
Soluble Substrates: For kinetic analysis of intermediate products, stock solutions of BHET and MHET are prepared, often in a solvent like dimethyl sulfoxide (B87167) (DMSO), before being diluted into the reaction buffer.[9]
2. Enzymatic Assay Setup
-
Reaction Buffer: A common buffer is 50 mM sodium phosphate (B84403) or Tris-HCl, adjusted to a pH between 7.0 and 9.0, with pH 8.0 being frequently used.[9][10]
-
Enzyme Concentration: Purified PETase is added to the reaction at a final concentration typically in the low micromolar (µM) range.[9]
-
Reaction Conditions: The reaction is initiated by adding the enzyme to the buffer solution containing the PET substrate. The mixture is incubated at a controlled temperature, often between 30°C and 50°C, for a duration ranging from several hours to days.[9][10][11]
-
Quenching: To stop the reaction at specific time points, an equal volume of a quenching agent like ice-cold methanol (B129727) or acetonitrile (B52724) is added to the sample.[9][12]
3. Product Quantification via HPLC
-
Sample Preparation: After quenching, insoluble PET and precipitated protein are removed by centrifugation (e.g., 8,000-20,000 x g for 4-5 minutes) and filtration of the supernatant through a 0.2 µm filter.[10][12]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the aromatic degradation products (TPA, MHET, BHET).[5][13]
-
Analysis Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and an aqueous solution (e.g., water with phosphoric acid) is commonly employed.[12]
-
Detection: Products are detected using a UV detector, typically at a wavelength of 240 nm.[9][12]
-
Quantification: The concentration of each product is determined by comparing the peak areas from the sample chromatogram to calibration curves generated from known concentrations of TPA, MHET, and BHET standards.[13][14]
-
Visualization of PET Degradation Pathway
The following diagram illustrates the enzymatic breakdown of a PET polymer chain by PETase, highlighting the generation of BHET and MHET as key intermediates.
Caption: Enzymatic degradation pathway of PET by PETase into primary monomers.
References
- 1. Analytical methods for the investigation of enzyme‐catalyzed degradation of polyethylene terephthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring PETase enzyme kinetics by single-molecule microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Poly(ethylene terephthalate) degradation kinetics of evolved IsPETase variants using a surface crowding model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A flexible kinetic assay efficiently sorts prospective biocatalysts for PET plastic subunit hydrolysis - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00612J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]
- 9. A flexible kinetic assay efficiently sorts prospective biocatalysts for PET plastic subunit hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymatic post-consumer poly(ethylene terephthalate) (PET) depolymerization using commercial enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. orbit.dtu.dk [orbit.dtu.dk]
Comparative Analysis of Phthalate-Specific Antibody Cross-Reactivity with Mono-methyl Terephthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of phthalate-specific antibodies with structurally related compounds, offering insights into the potential for interaction with mono-methyl terephthalate (B1205515) (MMT). Due to a lack of direct experimental data on MMT cross-reactivity, this guide leverages available data on other phthalate (B1215562) esters and analogs to provide a framework for assessment.
Executive Summary
The specificity of anti-phthalate antibodies is a critical consideration in the development of immunoassays for environmental and biological monitoring. Phthalates, a class of plasticizers, are ubiquitous environmental contaminants, and their detection is essential for assessing human exposure and potential health risks. Mono-methyl terephthalate (MMT) is a primary metabolite of terephthalate esters, which are structurally similar to some phthalates. Understanding the potential cross-reactivity of phthalate-specific antibodies with MMT is crucial for the accurate interpretation of immunoassay results.
This guide summarizes the cross-reactivity profiles of various phthalate-specific antibodies, provides detailed experimental protocols for assessing cross-reactivity, and presents logical diagrams to illustrate key concepts.
Data Presentation: Cross-Reactivity of Phthalate-Specific Antibodies
The following table summarizes the cross-reactivity of different polyclonal and monoclonal antibodies raised against specific phthalates with other structurally related phthalate esters. This data can be used to infer the potential for cross-reactivity with MMT based on structural similarity.
| Antibody Target | Antibody Type | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Dibutyl phthalate (DBP) | Monoclonal | Butyl benzyl (B1604629) phthalate (BBP) | 3.9 | [1] |
| Dibutyl phthalate (DBP) | Monoclonal | Di-isobutyl phthalate (DIBP) | 12.5 | [1] |
| Dimethyl phthalate (DMP) derivative | Polyclonal | Diethyl phthalate (DEP) | 83.84 | [2] |
| Dimethyl phthalate (DMP) derivative | Polyclonal | Dibutyl phthalate (DBP) | 65.23 | [2] |
| Dimethyl phthalate (DMP) derivative | Polyclonal | Di-n-octyl phthalate (DNOP) | 16.69 | [2] |
Note: Cross-reactivity is typically determined by comparing the concentration of the target analyte that causes 50% inhibition (IC50) with the concentration of the cross-reactant that causes the same level of inhibition. The formula is: (IC50 of target analyte / IC50 of cross-reactant) x 100%.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting cross-reactivity data. The following is a generalized protocol for determining the cross-reactivity of phthalate-specific antibodies using a competitive enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is a representative methodology for evaluating the binding specificity of an anti-phthalate antibody.
1. Coating of Microtiter Plate:
-
A microtiter plate is coated with a phthalate-protein conjugate (e.g., DBP-BSA) at a predetermined optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
The plate is incubated overnight at 4°C.
2. Washing:
-
The plate is washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST).
3. Blocking:
-
To prevent non-specific binding, the remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBST).
-
The plate is incubated for 1-2 hours at 37°C.
4. Washing:
-
The plate is washed three times with the wash buffer.
5. Competitive Reaction:
-
Standards of the target phthalate and potential cross-reactants (including MMT) are prepared at various concentrations.
-
The standards or samples are added to the wells, followed by the addition of the anti-phthalate antibody at its optimal dilution.
-
The plate is incubated for 1 hour at 37°C, during which the free phthalate/cross-reactant in the solution and the coated phthalate compete for binding to the antibody.
6. Washing:
-
The plate is washed three times with the wash buffer to remove unbound antibodies and other components.
7. Addition of Secondary Antibody:
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-mouse IgG) is added to each well.
-
The plate is incubated for 1 hour at 37°C.
8. Washing:
-
The plate is washed five times with the wash buffer.
9. Substrate Addition and Color Development:
-
A chromogenic substrate solution (e.g., TMB, 3,3',5,5'-tetramethylbenzidine) is added to each well.
-
The plate is incubated in the dark at room temperature for 15-30 minutes. The enzyme converts the substrate into a colored product.
10. Stopping the Reaction:
-
The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).
11. Measurement:
-
The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of the phthalate or cross-reactant in the sample.
12. Data Analysis:
-
A standard curve is generated by plotting the absorbance values against the concentrations of the target phthalate.
-
The IC50 values for the target phthalate and each potential cross-reactant are determined from their respective inhibition curves.
-
The percentage of cross-reactivity is calculated using the formula mentioned in the data presentation section.
Visualizations
Logical Relationship for Antibody Cross-Reactivity
The following diagram illustrates the factors influencing the cross-reactivity of an antibody with a non-target analyte.
Caption: Factors that determine antibody cross-reactivity.
Experimental Workflow for Cross-Reactivity Assessment
This diagram outlines the key steps in the competitive ELISA used to determine antibody cross-reactivity.
Caption: Workflow for assessing antibody cross-reactivity.
Conclusion
While direct experimental data on the cross-reactivity of phthalate-specific antibodies with this compound is currently unavailable in the reviewed literature, the provided data on other phthalate esters offers valuable insights. The structural similarity between the ortho-phthalates used to generate antibodies and the para-substituted structure of MMT suggests that the potential for significant cross-reactivity may be limited. However, this assumption must be confirmed through empirical testing.
Researchers and drug development professionals are strongly encouraged to perform comprehensive cross-reactivity studies using the detailed ELISA protocol provided in this guide. Such studies are essential for validating the specificity of anti-phthalate antibodies and ensuring the accuracy of immunoassay-based detection methods for phthalates in various matrices. The logical diagrams provided serve as a conceptual framework for understanding the principles of antibody cross-reactivity and the experimental procedures involved in its assessment.
References
Comparing the efficacy of different catalysts for Mono-methyl terephthalate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Mono-methyl terephthalate (B1205515) (MMT), a crucial intermediate in the production of various polyesters and active pharmaceutical ingredients, is highly dependent on the catalytic system employed. The choice of catalyst directly influences reaction efficiency, selectivity, and overall process sustainability. This guide provides an objective comparison of different catalysts for MMT synthesis, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific application.
Comparative Analysis of Catalyst Performance
The efficacy of various catalysts for the synthesis of Mono-methyl terephthalate (MMT) through the esterification of terephthalic acid (TPA) with methanol (B129727) is summarized below. The data highlights the performance of different catalyst classes, including solid acids, metal-based catalysts, and biocatalysts, under various reaction conditions.
| Catalyst Type | Specific Catalyst | Reaction Temperature (°C) | Reaction Time (h) | MMT Yield (%) | MMT Selectivity (%) | Notes |
| Solid Acid | β-Zeolite | 200 | 4 - 8 | ~76.1 (DMT) | - | High conversion of TPA, with DMT as the main product. MMT is a key intermediate.[1][2] |
| Solid Acid | Al-MCM-41 | 300 | - | - | 100 (DMT) | Vapour phase reaction showed 90% conversion to DMT.[3] |
| Solid Acid | SO₄²⁻/Sn-MMT | 160 | 1.5 - 2 | - | - | Primarily used for furfural (B47365) synthesis, but demonstrates the potential of modified montmorillonite (B579905) clays (B1170129) as solid acid catalysts.[4] |
| Metal-Based | 10% Palladium on Carbon | 55 - 60 | 8 | 85 | - | Reaction conducted under hydrogen pressure in an autoclave.[5] |
| Metal-Based | Cobalt and Manganese Acetates | 150 - 170 | - | - | - | Used in the liquid phase oxidation of p-toluic acid methyl ester to produce MMT.[6] |
| Metal-Based | Antimony Oxide with Zinc | 260 | 0.33 | ~90-95 (carboxyl group conversion) | - | High conversion of terephthalic acid in a short reaction time.[7] |
| Biocatalyst | Carboxyl Methyltransferase (FtpM) | Ambient | - | Good to Excellent | High | Enzymatic methylation of terephthalic acid, showing high regioselectivity. The second methylation is pH-dependent.[8] |
| Biocatalyst | PETase and MHETase | Mesophilic | - | - | - | Enzymes used for the degradation of PET, producing TPA and MMT's precursor, MHET.[9] |
Note: Much of the available literature focuses on the synthesis of Dimethyl Terephthalate (DMT), for which this compound (MMT) is an essential intermediate.[1] The yield and selectivity for MMT are not always explicitly reported.
Experimental Protocols
Detailed methodologies for the synthesis of MMT using representative catalysts are provided below.
Solid Acid Catalysis: Esterification using β-Zeolite
This protocol is adapted from studies on the esterification of terephthalic acid with methanol.[1][10]
Materials:
-
Terephthalic Acid (TPA)
-
Methanol (reagent grade)
-
β-Zeolite catalyst
-
Nitrogen gas (high purity)
Equipment:
-
High-pressure autoclave reactor with magnetic stirrer, temperature controller, and pressure gauge
-
Centrifuge for catalyst separation
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Preparation: The commercial β-zeolite catalyst is used as received.
-
Reaction Setup: The high-pressure autoclave is charged with terephthalic acid, methanol, and the β-zeolite catalyst. A typical mass ratio of TPA to catalyst is 8:1, and the TPA to methanol mass-to-volume ratio is 1:30 (g/mL).[1]
-
Inerting: The autoclave is purged with high-purity nitrogen gas to remove air.
-
Reaction: The reactor is sealed, pressurized with nitrogen (e.g., 1 MPa), and heated to the desired temperature (e.g., 200°C).[1] The reaction mixture is stirred continuously for the specified duration (e.g., 8 hours).[1]
-
Product Recovery: After the reaction, the autoclave is cooled to room temperature, and the pressure is released. The solid catalyst is separated from the liquid product mixture by centrifugation.
-
Analysis: The liquid product mixture is analyzed by gas chromatography to determine the conversion of terephthalic acid and the selectivity to this compound and dimethyl terephthalate.
Metal-Based Catalysis: Esterification using Palladium on Carbon
This protocol is based on a general procedure for esterification using a palladium catalyst.[5]
Materials:
-
Terephthalic Acid
-
Methanol
-
10% Palladium on Carbon (50% wet)
-
Bromobenzene (as a promoter)
-
Hydrogen gas
-
Nitrogen gas
-
Isopropyl acetate
-
5% aqueous sodium bicarbonate solution
-
Anhydrous Na₂SO₄
-
Celite
Equipment:
-
Autoclave vessel
-
Filtration apparatus
Procedure:
-
Reaction Setup: The autoclave vessel is charged with terephthalic acid, methanol, 10% palladium on carbon, and bromobenzene.
-
Pressurization: The autoclave is pressurized with 1-2 bar of nitrogen, followed by 1-2 bar of hydrogen, and then brought to the desired hydrogen pressure (5-6 bar).[5]
-
Reaction: The reaction mixture is heated to 55-60°C and stirred for 8 hours.[5]
-
Catalyst Removal: After the reaction, the catalyst is filtered through a celite bed.
-
Extraction and Washing: Water is added to the filtrate, and the mixture is extracted with isopropyl acetate. The combined organic layers are washed with 5% aqueous sodium bicarbonate solution.
-
Drying and Evaporation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under vacuum to yield the methyl ester product.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental processes described.
Caption: General experimental workflow for MMT synthesis.
Signaling Pathways and Logical Relationships
The synthesis of MMT from TPA is a stepwise esterification process. The following diagram illustrates this reaction pathway.
Caption: Stepwise esterification of terephthalic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. SU804632A1 - Method of producing monomethylterephthalate - Google Patents [patents.google.com]
- 7. US3022333A - Catalytic esterification of terephthalic acid - Google Patents [patents.google.com]
- 8. Carboxyl Methyltransferase Catalysed Formation of Mono‐ and Dimethyl Esters under Aqueous Conditions: Application in Cascade Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Inter-laboratory validation of a quantitative assay for Mono-methyl terephthalate
A comparative guide to the inter-laboratory validation of a quantitative assay for Mono-methyl terephthalate (B1205515) (MMPT) is not feasible due to the lack of publicly available, specific inter-laboratory validation studies for this analyte. The following guide, therefore, presents a proposed framework for such a study, based on established principles of analytical method validation from regulatory guidelines. This document is intended to serve as a comprehensive protocol for researchers, scientists, and drug development professionals looking to establish a robust and reproducible quantitative assay for MMPT across multiple laboratory sites.
This framework outlines the essential parameters and protocols for a comprehensive inter-laboratory validation of a quantitative assay for Mono-methyl terephthalate (MMPT). The primary analytical technique detailed is High-Performance Liquid Chromatography (HPLC) with UV detection, a common and reliable method for such analyses. The principles outlined can be adapted for other sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Validation Parameters and Acceptance Criteria
The validation of the quantitative MMPT assay should be conducted in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH).[1][2] The key validation parameters and suggested acceptance criteria are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | No significant interference from matrix components, placebo, or related substances at the retention time of MMPT. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the specified concentration range. |
| Range | Typically 80% to 120% of the target concentration. |
| Accuracy (Recovery) | Mean recovery of 98.0% to 102.0% at three concentration levels (low, medium, high). |
| Precision | - Repeatability (Intra-assay): Relative Standard Deviation (RSD) ≤ 2.0%. - Intermediate Precision (Inter-assay): RSD ≤ 3.0% (assessed on different days, by different analysts, or with different equipment). - Reproducibility (Inter-laboratory): RSD ≤ 5.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1; the lowest concentration on the calibration curve with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). RSD of results should be ≤ 5.0%. |
Proposed Experimental Protocol: HPLC-UV Method
A detailed experimental protocol is crucial for ensuring consistency across participating laboratories in an inter-laboratory validation study.
2.1. Objective
To validate a quantitative HPLC-UV method for the determination of this compound in a given matrix (e.g., bulk drug, formulation, or biological sample) and to assess the method's reproducibility across different laboratories.
2.2. Materials and Reagents
-
MMPT Reference Standard (with a certificate of analysis)
-
Internal Standard (IS), if applicable (e.g., a structurally similar and stable compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Analytical grade buffers, acids, and bases for mobile phase preparation
-
Control matrix (e.g., placebo formulation, blank plasma)
-
Quality Control (QC) samples at low, medium, and high concentrations
2.3. Instrumentation
Each laboratory should utilize its own calibrated HPLC system equipped with a UV detector. While instrument models may vary, system suitability tests must be performed to ensure comparable performance.
2.4. Chromatographic Conditions (Example)
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (v/v ratio to be optimized, e.g., 60:40)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined based on the UV spectrum of MMPT (e.g., 240 nm)
2.5. Sample Preparation
A standardized sample preparation procedure is critical to minimize inter-laboratory variability.
-
Standard Stock Solution: Prepare a stock solution of MMPT reference standard in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the control matrix to cover the desired concentration range.
-
QC Samples: Prepare low, medium, and high concentration QC samples independently from the calibration standards.
-
Sample Extraction (for biological matrices): A consistent extraction method, such as protein precipitation or solid-phase extraction (SPE), must be used by all participating laboratories.
2.6. Inter-Laboratory Study Design
-
Centralized Sample Distribution: A coordinating laboratory will prepare and distribute a blinded set of samples to all participating laboratories. This set should include calibration standards, QC samples, and validation samples.
-
Analysis: Each laboratory will analyze the samples in triplicate using the standardized, validated method.
-
Data Reporting: All raw data, chromatograms, and calculated results will be reported to the coordinating laboratory for statistical analysis.
Hypothetical Comparative Data
The following tables present hypothetical data from a successful inter-laboratory validation study involving three laboratories.
Table 1: Comparison of Linearity and Range
| Laboratory | Linearity (r²) | Validated Range (µg/mL) |
| Laboratory A | 0.9992 | 1 - 100 |
| Laboratory B | 0.9989 | 1 - 100 |
| Laboratory C | 0.9995 | 1 - 100 |
Table 2: Comparison of Accuracy (Recovery)
| Concentration Level | Laboratory A (% Recovery) | Laboratory B (% Recovery) | Laboratory C (% Recovery) |
| Low QC (5 µg/mL) | 101.2 | 99.8 | 100.5 |
| Medium QC (50 µg/mL) | 99.5 | 100.1 | 99.9 |
| High QC (90 µg/mL) | 100.8 | 99.2 | 101.0 |
Table 3: Comparison of Precision (RSD %)
| Precision Type | Laboratory A (%) | Laboratory B (%) | Laboratory C (%) | Inter-Laboratory (%) |
| Repeatability | ||||
| Low QC | 1.5 | 1.8 | 1.6 | 2.1 |
| Medium QC | 1.1 | 1.3 | 1.2 | 1.8 |
| High QC | 0.9 | 1.0 | 0.8 | 1.5 |
| Intermediate Precision | ||||
| Low QC | 2.2 | 2.5 | 2.3 | 3.2 |
| Medium QC | 1.8 | 2.0 | 1.9 | 2.5 |
| High QC | 1.5 | 1.7 | 1.6 | 2.1 |
Table 4: Comparison of LOD and LOQ
| Parameter | Laboratory A (µg/mL) | Laboratory B (µg/mL) | Laboratory C (µg/mL) |
| LOD | 0.3 | 0.4 | 0.3 |
| LOQ | 1.0 | 1.2 | 1.0 |
Alternative Analytical Methods for MMPT Quantification
While HPLC-UV is a robust technique, other methods could also be considered and validated for the quantification of MMPT.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity, making it particularly suitable for analyzing MMPT in complex biological matrices at very low concentrations.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a viable alternative, especially if MMPT is derivatized to increase its volatility.
-
Thermogravimetry-Mass Spectrometry (TGA-MS): Recent studies have shown the potential of TGA-MS for the direct quantitative analysis of terephthalate derivatives in complex samples, which could be explored for MMPT.[5][6]
A comparative validation of these methods against the primary HPLC-UV method would provide a comprehensive understanding of the optimal analytical approach for a given application.
Workflow for Inter-Laboratory Validation
The following diagram illustrates the proposed workflow for conducting an inter-laboratory validation study for the quantitative MMPT assay.
References
- 1. fda.gov [fda.gov]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of Poly(ethylene terephthalate) Microplastics in Soil via Thermogravimetry-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of HPLC and GC-MS for Mono-methyl terephthalate analysis
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Mono-methyl terephthalate (B1205515) (MMT), a key industrial chemical and a metabolite of polyethylene (B3416737) terephthalate (PET), is crucial in environmental monitoring, toxicology studies, and quality control in the polymer industry. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective, data-driven comparison of these methods to assist researchers in selecting the optimal technique for their specific analytical needs.
At a Glance: Key Performance Metrics
The selection of an analytical technique hinges on its performance characteristics. Below is a summary of quantitative data for HPLC and GC-MS in the context of analyzing Mono-methyl terephthalate and its closely related analogs.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Key Considerations |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.[1] | HPLC is well-suited for non-volatile and thermally labile compounds, while GC-MS excels with volatile and thermally stable analytes.[2][3] |
| Limit of Detection (LOD) | Typically in the low ng/mL range. | Can achieve detection limits in the picogram (pg) to low nanogram (ng) range.[4] | GC-MS generally offers higher sensitivity for volatile compounds.[2] |
| Limit of Quantitation (LOQ) | Generally in the low to mid ng/mL range. | Quantitation limits are typically in the low nanogram (ng) range.[4] | The lower LOQ of GC-MS can be advantageous for trace analysis. |
| Linearity (R²) | Excellent linearity, with R² values typically >0.99. | Excellent linearity, with R² values typically >0.98.[4] | Both techniques provide a wide linear range suitable for quantitative analysis. |
| Precision (%RSD) | High precision, with Relative Standard Deviation (%RSD) typically below 15%. | High precision, with inter-day precision in the range of 1.4–5.4%.[4] | Both methods demonstrate good reproducibility. |
| Sample Preparation | Often requires filtration and dilution. Solid-Phase Extraction (SPE) may be necessary for complex matrices. | Requires extraction into a volatile organic solvent. Derivatization is often unnecessary for methyl esters.[4] | Sample preparation for HPLC can be simpler for aqueous samples, while GC-MS requires solvent extraction. |
| Analysis Time | Typically 10-30 minutes per sample. | Runtimes are often shorter, in the range of 15-25 minutes.[4] | GC-MS can offer higher throughput for volatile analytes. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using HPLC and GC-MS.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from a validated method for the analysis of terephthalate metabolites.
1. Sample Preparation:
-
For complex matrices like biological fluids, perform Solid-Phase Extraction (SPE).
-
Condition a suitable SPE cartridge (e.g., mixed-mode polymer) with methanol (B129727) followed by water.
-
Load the sample and wash with a weak solvent to remove interferences.
-
Elute the MMT with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporate the eluent to dryness and reconstitute in the initial mobile phase.
-
For simpler matrices, filter the sample through a 0.22 µm syringe filter.
-
Dilute the sample as necessary with the mobile phase to fall within the calibration range.
2. HPLC-UV/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 20 µL.
-
Detection: UV detection at approximately 240 nm or Mass Spectrometry (MS) with electrospray ionization (ESI) in negative mode for higher selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on a validated method for the analysis of phthalate (B1215562) monoesters without derivatization.[4]
1. Sample Preparation:
-
Perform Liquid-Liquid Extraction (LLE) by mixing the sample with a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Vortex or sonicate the mixture to ensure efficient extraction of MMT into the organic phase.
-
Separate the organic layer.
-
If necessary, concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol).
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for phthalate analysis.[5][6][7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless injection is often preferred for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 70-80 °C, hold for 1-2 minutes.
-
Ramp to 280-300 °C at a rate of 10-20 °C/min.
-
Hold at the final temperature for 5-10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and identification, and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound.
HPLC is particularly advantageous for its versatility in handling various sample matrices, especially aqueous samples, with relatively straightforward sample preparation. The ability to use different detectors, including UV and MS/MS, provides flexibility in terms of sensitivity and selectivity.
GC-MS stands out for its high sensitivity and excellent chromatographic resolution for volatile and semi-volatile compounds. The mass spectrometric detection provides definitive identification of the analyte. For MMT, which is a methyl ester, the need for derivatization can often be avoided, simplifying the analytical workflow.
The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the study, including the sample matrix, the required level of sensitivity, available instrumentation, and the desired sample throughput. For complex aqueous samples where thermal degradation is a concern, HPLC-MS/MS may be the preferred method. For applications requiring very low detection limits and high-throughput analysis of volatile analytes, GC-MS is an excellent choice.
References
- 1. etamu.edu [etamu.edu]
- 2. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 7. benchchem.com [benchchem.com]
Unveiling the Inhibitory Landscape of PETase: A Comparative Analysis of MMT and BHET
For researchers, scientists, and professionals in drug development and enzyme technology, understanding the factors that modulate the activity of Poly(ethylene terephthalate) (PET) hydrolase (PETase) is paramount for advancing plastic bioremediation and biocatalysis. This guide provides a comparative evaluation of the inhibitory effects of montmorillonite (B579905) (MMT), a common clay mineral, and bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), a primary product of PET hydrolysis, on PETase activity.
While both substances can impede the enzymatic degradation of PET, they do so through distinct mechanisms and to varying extents. This analysis is supported by available experimental data and outlines detailed protocols for further investigation.
Quantitative Comparison of Inhibitory Effects
The inhibitory effects of MMT and BHET on PETase activity are summarized below. It is important to note that specific quantitative data for the direct inhibition of PETase by MMT is not extensively available in the current literature; the effects are inferred from general studies on enzyme-clay interactions. In contrast, the inhibitory nature of BHET as a product of the enzymatic reaction is more directly studied.
| Inhibitor | Type of Inhibition | Key Observations | Quantitative Data (Inhibition Constant - Kp) |
| Montmorillonite (MMT) | Non-specific adsorption and potential conformational changes | Clay minerals can adsorb enzymes, potentially leading to reduced catalytic activity by limiting substrate access and inducing conformational changes in the enzyme structure.[1][2] The high cation-exchange capacity and large surface area of MMT facilitate these interactions.[3] | Specific Ki or IC50 values for MMT against PETase are not readily available in the literature. Inhibition is generally observed as a decrease in overall enzyme activity upon addition of the clay.[1] |
| Bis(2-hydroxyethyl) terephthalate (BHET) | Product Inhibition (likely competitive) | As a product of PET hydrolysis, BHET can bind to the active site of PETase, competing with the PET substrate and thereby slowing down the overall rate of degradation.[4] This is a common feedback inhibition mechanism in enzymatic reactions. | Kp = 0.57 mM⁻¹ (for TfCut2, a related polyester (B1180765) hydrolase)[4] |
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Protocol 1: Evaluating the Inhibitory Effect of MMT on PETase Activity
Objective: To determine the effect of montmorillonite on the catalytic activity of PETase.
Materials:
-
Purified PETase enzyme
-
Amorphous PET film or powder as substrate
-
Montmorillonite (MMT) powder
-
Reaction buffer (e.g., 50 mM Glycine-NaOH, pH 9.0)
-
Quenching solution (e.g., 1 M HCl)
-
High-Performance Liquid Chromatography (HPLC) system
-
Standard solutions of terephthalic acid (TPA), mono(2-hydroxyethyl) terephthalate (MHET), and BHET
Procedure:
-
Prepare a stock solution of PETase in the reaction buffer.
-
Prepare a series of MMT suspensions in the reaction buffer at different concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/mL).
-
In separate reaction tubes, add a fixed amount of PET substrate.
-
To each tube, add a specific volume of the corresponding MMT suspension. A control reaction should be prepared without MMT.
-
Pre-incubate the substrate and MMT mixtures at the optimal reaction temperature for PETase (e.g., 30°C) for 15 minutes with gentle agitation.
-
Initiate the enzymatic reaction by adding a fixed concentration of PETase to each tube.
-
Incubate the reactions for a defined period (e.g., 24 hours) under constant agitation.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the MMT and any remaining PET substrate.
-
Analyze the supernatant for the concentration of hydrolysis products (TPA, MHET, BHET) using HPLC.
-
Calculate the percentage of inhibition for each MMT concentration relative to the control.
Protocol 2: Determining the Inhibitory Kinetics of BHET on PETase Activity
Objective: To quantify the inhibitory effect of BHET on PETase and determine the type of inhibition.
Materials:
-
Purified PETase enzyme
-
A suitable chromogenic substrate for PETase (e.g., p-nitrophenyl butyrate, pNPB) or amorphous PET film
-
Bis(2-hydroxyethyl) terephthalate (BHET)
-
Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)
-
Spectrophotometer or HPLC system
-
Standard solutions of p-nitrophenol (if using pNPB) or PET hydrolysis products
Procedure:
-
Prepare a stock solution of PETase in the reaction buffer.
-
Prepare a series of BHET solutions in the reaction buffer at different concentrations.
-
Prepare a series of substrate (pNPB or PET) solutions at varying concentrations.
-
In a 96-well plate or reaction tubes, set up reactions containing a fixed concentration of PETase, a specific concentration of BHET, and varying concentrations of the substrate. Include control reactions without BHET.
-
Initiate the reactions and monitor the formation of the product (p-nitrophenol at 405 nm for pNPB, or TPA/MHET by HPLC for PET) over time.
-
Calculate the initial reaction velocities (v₀) for each substrate and inhibitor concentration.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of BHET.
-
Determine the inhibition constant (Ki) and the type of inhibition (competitive, non-competitive, or uncompetitive) from the kinetic data.
Visualizing the Mechanisms
To further elucidate the processes described, the following diagrams illustrate the experimental workflow and the proposed inhibitory pathways.
Figure 1. Experimental workflow for evaluating PETase inhibitors.
Figure 2. Proposed inhibitory mechanisms of MMT and BHET on PETase.
References
Safety Operating Guide
Proper Disposal of Mono-methyl Terephthalate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Mono-methyl terephthalate (B1205515) (MMT) is a laboratory chemical that requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step operational plan for the safe management and disposal of MMT, ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety Precautions
Before handling Mono-methyl terephthalate, it is crucial to be aware of its hazards and take appropriate safety measures. MMT is classified as a hazardous chemical that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2]
Personal Protective Equipment (PPE): Always wear the following PPE when handling MMT:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.[1]
-
Lab Coat: To protect from skin contact.
-
Respiratory Protection: A dust mask (type N95 or equivalent) may be necessary if there is a risk of dust generation.
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3] Emergency safety showers and eyewash stations should be readily accessible.[1]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate the immediate area to prevent exposure.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material.[1] For liquid spills, absorb the material with an inert substance like vermiculite (B1170534) or sand.[4]
-
Collection: Place the contained material into a suitable, sealed, and properly labeled container for disposal.[1][3]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous waste. It should never be disposed of down the drain or in regular trash.[5]
-
Waste Identification and Collection:
-
Collect all MMT waste, including contaminated materials, in a designated and compatible container.[6] The container must be chemically resistant and have a secure lid.
-
-
Labeling:
-
Immediately label the waste container with a "Hazardous Waste" tag.
-
The label must clearly identify the contents as "Hazardous Waste - this compound," the date of accumulation, and the associated hazards (e.g., "Irritant").[7]
-
-
Storage:
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed waste disposal contractor.
-
For small quantities (less than 50ml of a solution), it may be permissible to absorb the liquid onto a paper towel and allow it to evaporate in a fume hood before disposing of the towel in the designated solid waste container.[4] However, collection by a licensed contractor is the preferred method.
-
Quantitative Data Summary
| Data Point | Value | Reference |
| Molecular Formula | C9H8O4 | [2] |
| Molecular Weight | 180.16 g/mol | [2] |
| Melting Point | 220-223 °C | |
| GHS Hazard Statements | H315, H319, H335 | [2] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS). No specific experimental protocols for MMT disposal were cited in the search results beyond general chemical waste handling procedures.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. Monomethyl terephthalate | C9H8O4 | CID 15513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemtalk.com.au [chemtalk.com.au]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling Mono-methyl Terephthalate
This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and procedural guidance for the handling and disposal of Mono-methyl terephthalate (B1205515) (MMT) in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Immediate Safety Precautions
Mono-methyl terephthalate is classified as a hazardous chemical.[1] Understanding its primary hazards is the first step toward safe handling.
Primary Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
In case of exposure, follow the first-aid measures outlined in the table below.
| Exposure Route | First-Aid Measure |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[1] |
| Ingestion | Clean mouth with water and get medical attention.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The recommended PPE for handling this compound is detailed below.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[4][5] | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1][6] A face shield may be required where splashing is possible.[4][7] | To protect against eye irritation from dust or splashes.[1] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respirator should be used if ventilation is inadequate or dust is generated.[6] | To prevent respiratory tract irritation from airborne particles.[1][2] |
| Body Protection | A standard laboratory coat or coveralls.[7] | To protect skin and clothing from contamination.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling MMT minimizes risks. The following workflow should be followed.
Workflow for Handling this compound
Procedural Steps:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning work.[1]
-
Ensure that a chemical fume hood is available and functioning correctly. Use only in a well-ventilated area.[1]
-
Locate the nearest safety shower and eyewash station.[1]
-
Put on all required PPE as specified in the table above.[6]
-
-
Handling :
-
Conduct all procedures that may generate dust, such as weighing or transferring the solid, inside a chemical fume hood to minimize inhalation exposure.[1]
-
Avoid breathing dust.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Keep the container tightly closed when not in use.[1]
-
Store in a dry, cool, and well-ventilated place.[1]
-
-
Accidental Spills :
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Collection :
-
Labeling :
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (Irritant).[8]
-
-
Storage :
-
Disposal :
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Under no circumstances should MMT be disposed of down the drain or in regular trash.[8] Prior to implementing land disposal of waste residue, consult with environmental regulatory agencies for guidance on acceptable disposal practices.[2]
-
References
- 1. fishersci.com [fishersci.com]
- 2. Monomethyl terephthalate | C9H8O4 | CID 15513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. americanchemistry.com [americanchemistry.com]
- 5. dupont.com [dupont.com]
- 6. This compound 97 1679-64-7 [sigmaaldrich.com]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
